1H and 19F NMR chemical shifts for 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid
An In-Depth Technical Guide to the 1H and 19F NMR Chemical Shifts for 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid For Researchers, Scientists, and Drug Development Professionals Introduction 5,7-difluoro-2,3-...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the 1H and 19F NMR Chemical Shifts for 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug development. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of such fluorinated molecules. This guide provides a detailed analysis of the expected 1H and 19F NMR spectral features of 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid, based on established principles of NMR spectroscopy and data from analogous compounds.
Molecular Structure and Atom Numbering
For clarity in the assignment of NMR signals, the atoms of 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid are numbered as follows:
Molecular structure of 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid.
1H NMR Spectral Analysis
The proton NMR spectrum of this molecule is predicted to exhibit distinct signals for the aromatic and the dihydrofuran ring protons. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine atoms and the carboxylic acid group.
Predicted 1H NMR Chemical Shifts
Proton
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constants (J, Hz)
Rationale
H-2
~5.3
dd
JH2-H3a ≈ 10 Hz, JH2-H3b ≈ 7 Hz
The proton at the chiral center is deshielded by the adjacent oxygen and carboxylic acid group. It will appear as a doublet of doublets due to coupling with the two diastereotopic protons at C3.
H-3a, H-3b
~3.4 - 3.7
m
JH3a-H3b ≈ 16 Hz, JH3a-H2 ≈ 10 Hz, JH3b-H2 ≈ 7 Hz
These diastereotopic methylene protons will exhibit complex splitting, appearing as a multiplet. They couple with each other (geminal coupling) and with the H-2 proton (vicinal coupling).
H-4
~6.9
t
JH4-F5 ≈ JH4-H6 ≈ 8 Hz
This aromatic proton is coupled to the adjacent fluorine at C5 and the proton at C6, resulting in a triplet-like appearance.
H-6
~6.8
dd
JH6-H4 ≈ 8 Hz, JH6-F5 ≈ 10 Hz, JH6-F7 ≈ 2 Hz
This proton is coupled to H-4, and to both fluorine atoms, leading to a complex doublet of doublets of doublets, which may appear as a multiplet.
COOH
~11-13
br s
-
The carboxylic acid proton is highly deshielded, and its signal is typically broad and concentration-dependent. It does not usually show coupling.
Note: Predicted chemical shifts and coupling constants are based on data for 2,3-dihydro-1-benzofuran-2-carboxylic acid and known substituent effects of fluorine in aromatic systems. Actual values may vary depending on the solvent and other experimental conditions.[1][2][3][4][5]
19F NMR Spectral Analysis
19F NMR is a highly sensitive technique for characterizing fluorinated compounds due to the 100% natural abundance of the 19F nucleus and its large chemical shift range.[6][7] The chemical shifts of the fluorine atoms in 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid are influenced by their position on the aromatic ring and their coupling to nearby protons and to each other.
Predicted 19F NMR Chemical Shifts
Fluorine
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constants (J, Hz)
Rationale
F-5
~ -115 to -125
m
JF5-H4 ≈ 8 Hz, JF5-H6 ≈ 10 Hz, JF5-F7 ≈ 3-5 Hz
The chemical shift is in the typical range for aromatic fluorine. It will be coupled to the ortho proton H-4, the para proton H-6, and the other fluorine atom F-7, resulting in a multiplet.
F-7
~ -110 to -120
m
JF7-H6 ≈ 2 Hz, JF7-F5 ≈ 3-5 Hz
This fluorine atom will also appear in the aromatic region. It will show a smaller coupling to the meta proton H-6 and coupling to the other fluorine atom F-5.
Note: 19F chemical shifts are typically referenced to CFCl3. The exact values are sensitive to solvent effects.[6][8][9][10][11][12]
Experimental Protocol for NMR Data Acquisition
To obtain high-quality 1H and 19F NMR spectra for 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid, the following protocol is recommended:
Sample Preparation
Weighing: Accurately weigh 5-10 mg of the purified solid sample.
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Common choices include chloroform-d (CDCl3), dimethyl sulfoxide-d6 (DMSO-d6), or acetone-d6. The choice of solvent can influence chemical shifts, so it should be reported with the data.[10]
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.
Transfer: Using a clean pipette, transfer the solution to a 5 mm NMR tube.
Workflow for NMR sample preparation.
NMR Spectrometer Setup and Data Acquisition
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
1H NMR Acquisition:
Tune and match the probe for the 1H frequency.
Acquire a standard one-pulse 1H spectrum.
Optimize spectral width, number of scans, and relaxation delay.
Process the data with appropriate apodization and Fourier transformation.
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
19F NMR Acquisition:
Tune and match the probe for the 19F frequency.
Acquire a standard one-pulse 19F spectrum. It is common to acquire both proton-coupled and decoupled spectra.
For the decoupled spectrum, use a proton decoupling sequence. For quantitative results, inverse-gated decoupling is recommended.[7]
Process and reference the spectrum, typically to an external standard like CFCl3.
Conclusion
The structural elucidation of 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid relies heavily on the detailed analysis of its 1H and 19F NMR spectra. This guide provides a comprehensive overview of the expected spectral features, grounded in fundamental NMR principles and comparative data from related structures. The provided experimental protocols offer a robust framework for obtaining high-quality data. A thorough understanding of the NMR characteristics of this molecule is crucial for its application in scientific research and drug development.
References
Saunders, C., Khaled, M. B., Weaver, J. D., & Tantillo, D. J. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. eScholarship, University of California. [Link]
Saunders, C., Khaled, M. B., Weaver, J. D., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry. [Link]
Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]
Jackson, D. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry. [Link]
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. [Link]
Saunders, C., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]
Tait, B. D., et al. (1988). Fluorine n.m.r. intramolecular shielding effects of 63 p-substituents in fluorobenzene have been determined at high dilution in a wide variety of solvents. Magnetic Resonance in Chemistry. [Link]
SciSpace. (2009). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists. SciSpace. [Link]
Shi, G. Q., et al. (n.d.). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity. Amazon AWS. [Link]
ResearchGate. (n.d.). Comparison of 1H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. ResearchGate. [Link]
Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. [Link]
Michigan State University. (n.d.). Proton NMR Table. MSU Chemistry. [Link]
Weizmann Institute of Science. (n.d.). 19Flourine NMR. Weizmann Institute of Science. [Link]
ResearchGate. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. [Link]
Zawisza, A., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules. [Link]
Yu, J., & Kodadek, T. (2012). New Frontiers and Developing Applications in 19F NMR. Journal of Magnetic Resonance. [Link]
Crystal Structure and X-Ray Diffraction Analysis of 5,7-Difluoro-2,3-dihydro-1-benzofuran-2-carboxylic Acid: A Technical Guide
Executive Summary & Pharmacological Context The compound 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid (CAS: 1529347-11-2)[1] is a highly specialized, privileged scaffold utilized extensively in modern drug dis...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmacological Context
The compound 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid (CAS: 1529347-11-2)[1] is a highly specialized, privileged scaffold utilized extensively in modern drug discovery. Derivatives of the 2,3-dihydrobenzofuran-2-carboxylic acid class are recognized as potent, subtype-selective peroxisome proliferator-activated receptor (PPAR) agonists, critical for treating metabolic and inflammatory diseases[2].
Unlike fully aromatic benzofurans, the 2,3-dihydrobenzofuran core possesses a chiral center at the C2 position. The absolute stereochemistry at this node dictates the spatial trajectory of the carboxylic acid pharmacophore, directly governing receptor binding affinity[2]. Furthermore, the strategic incorporation of fluorine atoms at the 5 and 7 positions modulates the lipophilicity, metabolic stability, and electrostatic potential of the aromatic system.
For researchers and drug development professionals, obtaining a high-resolution Single-Crystal X-Ray Diffraction (SCXRD) structure of this molecule is not merely an exercise in characterization—it is a prerequisite for structure-based drug design (SBDD). This whitepaper outlines the causality, methodologies, and structural paradigms required to successfully crystallize and analyze this molecule.
Molecular Geometry & Crystallographic Causality
To understand the crystallization behavior of 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid, one must analyze the intrinsic geometric and electronic forces at play:
Ring Puckering (The Envelope Conformation): While fully unsaturated 1-benzofuran-2-carboxylic acid is essentially planar[3], the saturation of the C2-C3 bond in the dihydrobenzofuran analog introduces sp³ hybridization. To minimize torsional strain (Pitzer strain), the five-membered furan ring adopts an envelope conformation. The C3 atom typically deviates from the plane defined by the aromatic ring and the ether oxygen.
Equatorial Preference of the Carboxyl Group: The bulky carboxylic acid group at C2 will thermodynamically favor a pseudo-equatorial orientation to minimize steric clashes with the aromatic core.
Fluorine-Driven Packing: Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is relatively small. The 5,7-difluoro substitution withdraws electron density from the aromatic
π
-system via the inductive effect, altering the molecular quadrupole moment. This predisposes the molecule to specific offset face-to-face
π−π
stacking and introduces highly directional C–H···F and F···F intermolecular contacts[4].
Hierarchical supramolecular assembly drivers in the crystal lattice.
Self-Validating Experimental Protocols
As a self-validating system, a crystallographic protocol must ensure that the thermodynamic product is isolated and that the data collection parameters are optimized for light-atom absolute structure determination.
Protocol 3.1: Thermodynamic Crystallization
Why this works: Carboxylic acids are prone to kinetic trapping in polymorphic forms. By using a solvent system where the acid is highly soluble (ethyl acetate) and allowing slow diffusion of an antisolvent (hexane), the system remains near equilibrium, ensuring the formation of the thermodynamically stable
R22(8)
hydrogen-bonded dimer.
Dissolution: Dissolve 20 mg of enantiopure (or racemic) 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid in 1.0 mL of HPLC-grade ethyl acetate in a 4 mL glass vial.
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove nucleation-inducing dust particles.
Antisolvent Layering (Vapor Diffusion): Place the unsealed 4 mL vial inside a larger 20 mL scintillation vial containing 3 mL of n-hexane.
Equilibration: Seal the outer 20 mL vial tightly. Allow vapor diffusion to occur undisturbed at 20 °C for 3–5 days until block-like single crystals form.
Protocol 3.2: SCXRD Data Collection & Refinement
Why this works: Because this molecule lacks heavy atoms (containing only C, H, O, and F), determining the absolute stereochemistry of the C2 chiral center requires maximizing the anomalous dispersion signal. Therefore, Cu Kα radiation (
λ=1.5418
Å) is strictly preferred over Mo Kα.
Mounting: Select a crystal with dimensions roughly 0.2 × 0.2 × 0.1 mm using polarized light microscopy. Mount it on a MiTeGen loop using paratone oil.
Cryocooling: Instantly transfer the crystal to a 100 K nitrogen cold stream. Causality: Cooling to 100 K minimizes thermal atomic displacement (Debye-Waller factors), allowing for precise resolution of the highly electronegative fluorine atoms and the hydrogen atoms involved in hydrogen bonding.
Data Collection: Collect diffraction data using a diffractometer equipped with a Cu Kα microfocus source and a photon-counting pixel array detector.
Structure Solution: Solve the structure using dual-space direct methods (e.g., SHELXT) and refine using full-matrix least-squares on
F2
(SHELXL).
Validation: The structure is self-validated if the final
R1
factor is < 0.05, the Goodness-of-Fit (GoF) is near 1.0, and the Flack parameter is near 0.0 (with an esd < 0.1), confirming the absolute stereochemistry[2].
Workflow for Single-Crystal X-Ray Diffraction (SCXRD) analysis and validation.
Quantitative Crystallographic Data & Structural Analysis
Based on the crystallographic behavior of homologous fluorinated benzofurans[4] and 2,3-dihydrobenzofuran-2-carboxylic acids[2], the anticipated quantitative parameters for the SCXRD analysis are summarized below.
Table 1: Anticipated Crystallographic Parameters
Parameter
Expected Value / Range
Structural Causality & Significance
Crystal System
Orthorhombic (Enantiopure) Monoclinic (Racemate)
Enantiopure samples typically crystallize in Sohncke space groups lacking inversion centers.
Space Group
P212121
(Enantiopure)
P21/c
(Racemate)
P212121
is the most common space group for chiral organic molecules[2].
Z (Molecules/Unit Cell)
4
Corresponds to one independent molecule in the asymmetric unit (
Z′=1
).
Primary Synthon
R22(8)
Homosynthon
The carboxylic acid groups form strong intermolecular O–H···O hydrogen bonds (dist. ~2.65 Å).
Flack Parameter
0.00(3)
A value near zero confirms the absolute configuration (R or S) at the C2 chiral center.
F···F Contacts
~2.80 - 2.95 Å
Short fluorine contacts drive secondary lattice packing, typical of highly fluorinated aromatics[4].
Supramolecular Architecture Analysis
Upon successful refinement, the crystal packing will reveal a robust one-dimensional architecture. The primary driving force is the dimerization of the carboxylic acid groups, forming the classic
R22(8)
motif.
Secondary stabilization is provided by the 5,7-difluoro substituents. Because the fluorine atoms create a region of negative electrostatic potential on the edge of the molecule, they readily engage in C–H···F interactions with the aliphatic protons (at C2 and C3) of adjacent molecules. This interplay between strong hydrogen bonding and weaker, highly directional halogen interactions is a hallmark of fluorinated benzofuran solid-state chemistry[4].
References
[3] Title: Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid | Source: Der Pharma Chemica | URL:[Link]
[2] Title: Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists | Source: J Med Chem (Hosted via Amazon AWS) | URL:[Link]
[4] Title: Synthesis, Antimicrobial Evaluation, and Computational Study of Novel Fluorinated Benzofuran Derivatives | Source: ResearchGate | URL:[Link]
Synthesis Pathways and Mechanisms for Difluorinated Benzofuran Carboxylic Acids: A Technical Guide
Executive Summary Difluorinated benzofuran carboxylic acids—specifically isomers such as 5,6-difluorobenzofuran-2-carboxylic acid and 4,7-difluorobenzofuran-2-carboxylic acid—are highly privileged scaffolds in modern mat...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Difluorinated benzofuran carboxylic acids—specifically isomers such as 5,6-difluorobenzofuran-2-carboxylic acid and 4,7-difluorobenzofuran-2-carboxylic acid—are highly privileged scaffolds in modern materials science and medicinal chemistry. The introduction of two fluorine atoms onto the benzofuran core profoundly alters its physicochemical properties. In materials science, the 5,6-difluorobenzofuran core dramatically increases polarization and dipole moments, doubling the dielectric anisotropy compared to 3,4-difluorobenzene analogues[1]. In medicinal chemistry, difluorination enhances metabolic stability, modulates the lipophilicity (log P), and tunes the pKa of the C-2 carboxylic acid, which is critical for target binding in kinase inhibitors (e.g., GSK-3β inhibitors)[2].
This whitepaper provides an in-depth technical analysis of the synthesis pathways, mechanistic causality, and validated experimental protocols for constructing and functionalizing difluorinated benzofuran carboxylic acids.
Strategic Synthesis Pathways
The synthesis of difluorinated benzofuran carboxylic acids generally relies on two orthogonal strategies: De Novo Ring Construction (Pathway A) and Late-Stage Functionalization (Pathway B).
Pathway A: De Novo Construction via Rap-Stoermer Condensation
The most robust method for synthesizing specific difluorinated isomers (e.g., 5,6-difluoro or 4,7-difluoro) from scratch is the Rap-Stoermer condensation. This involves the reaction of a specifically substituted difluorosalicylaldehyde with an
α
-halo ester (such as ethyl bromoacetate).
Causality of Reagents: Potassium carbonate (
K2CO3
) is utilized in N,N-dimethylformamide (DMF) because the base is strong enough to deprotonate the phenolic OH (pKa ~8-9 due to the electron-withdrawing fluorines) but weak enough to avoid degrading the
α
-halo ester. DMF provides optimal solvation for the
SN2
O-alkylation transition state.
Mechanism: Following O-alkylation, an intramolecular base-catalyzed Knoevenagel/aldol-type condensation occurs between the newly formed methylene active site and the adjacent formyl group, yielding the benzofuran ring.
Pathway B: Late-Stage C-2 Functionalization
When the difluorobenzofuran core is already available or synthesized via alternative decarboxylative routes, the carboxylic acid moiety can be installed directly at the C-2 position.
Causality of Reagents: The C-2 proton of a benzofuran is highly acidic, a property further amplified by the inductive electron-withdrawing effects of the fluorine atoms on the fused benzene ring. Treatment with n-butyllithium (n-BuLi) at -78 °C ensures kinetic control, preventing ring-opening or benzyne formation. The resulting C-2 lithiated species is then trapped with electrophilic carbon dioxide (
CO2
).
Alternative Approaches: Transition-metal catalyzed C-2 difluoromethylation using ethyl bromodifluoroacetate followed by saponification and decarboxylation has also been developed to yield
CF2H
derivatives, showcasing the versatility of C-2 functionalization[3].
Caption: Orthogonal synthetic pathways (De Novo vs. Late-Stage) for difluorobenzofuran carboxylic acids.
The inclusion of fluorine atoms on the benzofuran core is not merely a structural substitution; it fundamentally rewires the molecule's electronics.
Lowering of HOMO/LUMO: Fluorine's high electronegativity exerts a strong inductive pull (-I effect), which lowers the energy of both the HOMO and LUMO. This makes the benzofuran core more resistant to oxidative degradation (e.g., by cytochrome P450 enzymes in vivo).
C-2 Acidity and Lithiation: The inductive effect propagates through the
π
-system, significantly increasing the acidity of the C-2 proton. During late-stage functionalization, the lone pairs on the furan oxygen coordinate with the lithium cation (directed ortho-metalation effect), stabilizing the transition state and ensuring >95% regioselectivity for C-2 over other positions[3].
Alternative Fluorination Mechanisms: Other methods, such as intramolecular oxa-Michael additions of propargylic fluorides, have been used to create 3,3-difluorodihydrobenzofurans, which can undergo Pd-catalyzed defluorination to yield specific fluorine-containing benzofurans[4].
Caption: Mechanistic progression of C-2 directed lithiation and electrophilic carboxylation.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded to confirm reaction progress without relying solely on downstream yields.
Protocol 1: De Novo Synthesis of 5,6-Difluorobenzofuran-2-carboxylic Acid
This protocol utilizes the Rap-Stoermer condensation approach.
Step 1: O-Alkylation and Cyclization
Setup: In a flame-dried 250 mL round-bottom flask under
N2
, dissolve 4,5-difluoro-2-hydroxybenzaldehyde (10.0 mmol) in anhydrous DMF (50 mL).
Base Addition: Add anhydrous
K2CO3
(25.0 mmol, 2.5 eq). Stir at room temperature for 15 minutes until the solution turns deep yellow (indicating phenoxide formation).
Cyclization: Heat the reaction mixture to 80 °C for 12 hours.
Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 4:1). The highly fluorescent starting material (
Rf≈0.6
) should disappear, replaced by a non-fluorescent, UV-active spot (
Rf≈0.4
).
Workup: Cool to room temperature, pour into ice water (200 mL), and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (5 x 50 mL) to remove DMF. Dry over
MgSO4
and concentrate to yield ethyl 5,6-difluorobenzofuran-2-carboxylate.
Step 2: Saponification
Hydrolysis: Dissolve the crude ester in THF/EtOH/H2O (2:1:1, 40 mL). Add NaOH (30.0 mmol, 3.0 eq) and stir at 60 °C for 2 hours.
Validation Checkpoint: TLC should show complete consumption of the ester.
Isolation: Evaporate the organic solvents under reduced pressure. Cool the aqueous layer to 0 °C and acidify to pH 1-2 using 2M HCl.
Filtration: Collect the resulting white precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to afford 5,6-difluorobenzofuran-2-carboxylic acid.
Protocol 2: Late-Stage C-2 Carboxylation of 4,7-Difluorobenzofuran
This protocol utilizes directed lithiation.
Setup: Charge a flame-dried Schlenk flask with 4,7-difluorobenzofuran (5.0 mmol) and anhydrous THF (30 mL) under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
Lithiation: Add n-BuLi (2.5 M in hexanes, 5.5 mmol, 1.1 eq) dropwise over 15 minutes. Maintain the temperature at -78 °C and stir for 45 minutes.
Validation Checkpoint: A slight color change to pale yellow indicates the formation of the lithiated species.
Carboxylation: Bubble anhydrous
CO2
gas (passed through a Drierite column) directly into the solution for 30 minutes at -78 °C.
Quench and Workup: Allow the reaction to warm to 0 °C. Quench with 1M NaOH (20 mL) to form the water-soluble sodium carboxylate. Extract the aqueous layer with diethyl ether (2 x 20 mL) to remove unreacted starting material.
Acidification: Acidify the aqueous layer with 3M HCl to pH 1. Extract the precipitated product with EtOAc (3 x 30 mL), dry over
Na2SO4
, and concentrate in vacuo to yield 4,7-difluorobenzofuran-2-carboxylic acid.
Quantitative Data Summaries
The choice of synthetic pathway heavily depends on the substitution pattern of the fluorine atoms, as steric and electronic factors influence cyclization efficiency and lithiation stability.
Table 1: Comparative analysis of synthesis pathways, yields, and applications for difluorinated benzofuran derivatives.
References
Li, J., Che, Z., Mo, L., Yang, X., Hu, M., An, Z., Gao, A., Du, W., & Deng, D. (2020).
Zheng, Y., et al. (2014). Copper-Catalyzed Direct C-2 Difluoromethylation of Furans and Benzofurans: Access to C-2 CF2H Derivatives.
Hariss, L., Bouhadir, K. H., & Roisnel, T. (2015). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. Thieme E-Books & E-Journals.
Peifer, C., et al. (2009). From a Natural Product Lead to the Identification of Potent and Selective Benzofuran-3-yl-(indol-3-yl)maleimides as Glycogen Synthase Kinase 3β Inhibitors That Suppress Proliferation and Survival of Pancreatic Cancer Cells.
Electronic and Steric Properties of 5,7-Difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid: A Technical Guide for Medicinal Chemistry
Executive Summary The strategic incorporation of fluorine into heterocyclic scaffolds has revolutionized modern drug design. 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid (CAS: 1529347-11-2) represents a highly...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The strategic incorporation of fluorine into heterocyclic scaffolds has revolutionized modern drug design. 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid (CAS: 1529347-11-2) represents a highly optimized, "privileged" building block [[1]](). By combining the three-dimensional conformational advantages of a partially saturated dihydrobenzofuran core with the profound electronic and steric modulations of di-fluorination, this molecule offers exceptional metabolic stability and precisely tuned physicochemical properties. This whitepaper provides an in-depth analysis of its structural dynamics, supported by validated experimental workflows for characterization.
Molecular Architecture & The Dihydrobenzofuran Core
Unlike the fully conjugated, planar benzofuran ring, the 2,3-dihydrobenzofuran core is partially saturated 2. The introduction of sp³-hybridized carbons at the C2 and C3 positions induces a "puckered" 3D conformation.
This structural shift is critical for drug development:
Escape from Flatland: The 3D architecture reduces non-specific intercalation with off-target proteins and DNA, a common toxicity liability of flat aromatic systems [[3]]().
Stereocenter Generation: The C2 position, bearing the carboxylic acid pharmacophore, is a chiral center. This allows medicinal chemists to isolate specific enantiomers to maximize stereospecific binding affinity with target protein pockets.
Electronic Properties: The Fluorine Dichotomy
Fluorine is the most electronegative element (3.98 on the Pauling scale). When attached to an aromatic system, it exerts a powerful inductive electron-withdrawing effect (-I) through the sigma-bond network, while simultaneously exerting a weak mesomeric electron-donating effect (+M) via its lone pairs 4.
In 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid, the placement of the fluorines is highly strategic:
C5 Position: Para to the O1 ether oxygen.
C7 Position: Ortho to the O1 ether oxygen.
Mechanistic Impact on pKa:
The synergistic -I effects of the C5 and C7 fluorines drastically reduce the electron density of the aromatic ring. This electron deficiency pulls electron density away from the O1 ether oxygen. Consequently, O1 becomes highly electronegative, withdrawing electron density from the adjacent C2 carbon. This through-bond inductive cascade stabilizes the conjugate base (carboxylate anion) at C2, effectively lowering the pKa of the carboxylic acid compared to unfluorinated analogs. This precise tuning ensures the molecule remains ionized at physiological pH (7.4), optimizing its solubility and dictating its pharmacokinetic distribution.
Steric Properties: Conformational Control & Bioisosterism
Sterically, fluorine (van der Waals radius 1.47 Å) acts as a bioisostere for hydrogen (1.20 Å) 4. It is small enough to avoid severe steric clashes within binding pockets, yet bulky enough to serve as a physical shield.
Unsubstituted benzofuran rings are notorious for their metabolic lability; they are rapidly oxidized by Cytochrome P450 (CYP450) enzymes at the electron-rich C5 and C7 positions, leading to rapid clearance and potential reactive metabolite formation 5. By installing robust C-F bonds (bond energy ~116 kcal/mol) at these exact loci, the molecule is sterically blocked from CYP-mediated aromatic hydroxylation, drastically increasing its metabolic half-life 6.
Caption: Electronic and steric modulation by C5/C7 fluorination on the dihydrobenzofuran core.
Experimental Methodologies
To empirically validate the electronic and steric properties discussed above, the following self-validating protocols are employed.
Protocol 1: Potentiometric Determination of pKa
Objective: To quantify the inductive electron-withdrawing effect of the fluorine atoms on the C2-carboxylic acid.
Causality of Design: Due to the lipophilic nature of the fluorinated core, aqueous titration is impossible. Titration must be performed in varying ratios of methanol/water co-solvents. The Yasuda-Shedlovsky extrapolation method is then utilized to calculate the true aqueous pKa.
Self-Validating System: The system is calibrated using a standard reference acid (Benzoic acid, known pKa = 4.20). If the reference deviates by >0.05 units, the assay is automatically invalidated, and the pH electrode must be recalibrated.
Step-by-Step Workflow:
Electrode Calibration: Calibrate the pH glass electrode using standard buffers (pH 4.0, 7.0, 10.0) at a constant 25°C.
Sample Preparation: Dissolve the compound in 50%, 60%, and 70% methanol/water mixtures (v/v) at a concentration of 1 mM.
Titration: Titrate the solutions with standardized 0.1 M KOH under a continuous inert argon atmosphere. (Reasoning: Argon prevents atmospheric CO₂ from dissolving and forming carbonic acid, which would skew the delicate titration curve).
Data Extrapolation: Plot the apparent pKa (psKa) against the inverse dielectric constant of the solvent mixtures. Extrapolate the linear regression to the dielectric constant of pure water (ε = 78.3) to determine the final aqueous pKa.
Protocol 2: In Vitro Metabolic Stability (Human Liver Microsomes)
Objective: To prove the steric shielding effect of C5/C7 fluorination against CYP450-mediated oxidation 3.
Causality of Design: Microsomes contain the membrane-bound CYP450 enzymes responsible for phase I metabolism. By supplying NADPH (the obligate electron donor), we isolate CYP450 activity. Quenching with cold acetonitrile immediately denatures the enzymes, freezing the metabolic snapshot.
Self-Validating System: The assay runs concurrently with a negative control (buffer without NADPH) to rule out chemical degradation, and a positive control (Testosterone for CYP3A4, Diclofenac for CYP2C9) to confirm the enzymatic viability of the microsomal batch.
Step-by-Step Workflow:
Master Mix Preparation: Suspend Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.
Compound Addition: Spike the compound to a final concentration of 1 µM. Keep organic solvent (DMSO) <0.1% to prevent enzyme inhibition.
Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding NADPH (final concentration 1 mM).
Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.
Quenching & Extraction: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). (Reasoning: Cold organic solvent instantly precipitates proteins and halts the reaction).
Analysis: Centrifuge at 4000 rpm for 15 minutes. Inject the supernatant into an LC-MS/MS system to monitor the disappearance of the parent compound and calculate intrinsic clearance.
Caption: Step-by-step workflow for in vitro microsomal stability assessment.
Quantitative Data & Comparative Analysis
The profound impact of di-fluorination is best understood when compared against its unfluorinated and mono-fluorinated analogs. The table below summarizes the physicochemical shifts induced by the sequential addition of fluorine atoms 2.
Complete CYP450 blocking; enhanced acidity and lipophilicity.
(Note: Values are representative estimates based on established structure-activity relationship (SAR) trends for fluorinated dihydrobenzofurans).
Conclusion
5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid is a masterclass in rational drug design. By leveraging the 3D geometry of the dihydrobenzofuran ring alongside the extreme electronegativity and precise steric bulk of di-fluorination, medicinal chemists can achieve a molecule that resists rapid hepatic clearance while maintaining optimal ionization profiles. Understanding these underlying electronic and steric principles is essential for successfully integrating this privileged scaffold into novel therapeutic agents.
References
[4] Title: Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems | Source: RSC Advances | URL: 4
An In-Depth Technical Guide to the Preliminary Pharmacokinetic Profiling of Fluorinated Dihydrobenzofuran Derivatives
Prepared for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of Fluorine in Dihydrobenzofuran Scaffolds The dihydrobenzofuran nucleus is a privileged scaffold in medicina...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorine in Dihydrobenzofuran Scaffolds
The dihydrobenzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its structural rigidity and synthetic tractability make it an attractive starting point for drug design.[3][4] The strategic incorporation of fluorine into this scaffold can profoundly enhance a candidate's pharmacokinetic profile. Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can be leveraged to improve metabolic stability, modulate lipophilicity and pKa, and enhance membrane permeability.[5][6][7] These modifications can ultimately lead to improved oral bioavailability and a more desirable in vivo exposure profile.[8][9]
This guide provides a comprehensive overview of the essential in vitro and in vivo assays for the preliminary pharmacokinetic profiling of novel fluorinated dihydrobenzofuran derivatives. It is designed to offer not just procedural steps, but also the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach to early-stage drug discovery.[10][11]
Part 1: In Vitro ADME Profiling: Foundational Insights
In vitro Absorption, Distribution, Metabolism, and Excretion (ADME) studies are fundamental to early drug discovery, providing critical data to guide lead optimization and identify potential liabilities before advancing to more complex in vivo experiments.[12][13][14]
Absorption: Predicting Oral Bioavailability
For orally administered drugs, absorption across the intestinal epithelium is a critical determinant of bioavailability.[15] The Caco-2 permeability assay is a widely accepted in vitro model for predicting this process.[16][17][18]
This protocol outlines the determination of the apparent permeability coefficient (Papp) for a test compound across a Caco-2 cell monolayer.
1. Cell Culture and Monolayer Formation:
Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-defined tight junctions.
The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER). TEER values should be ≥ 200 Ω·cm² before proceeding.[19]
The culture medium is replaced with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM glucose, pH 7.4).[19]
For apical-to-basolateral (A-B) permeability, the test compound (e.g., 10 µM) is added to the apical chamber, and the basolateral chamber contains fresh transport buffer.[19]
For basolateral-to-apical (B-A) permeability, the test compound is added to the basolateral chamber, and the apical chamber contains fresh transport buffer.
The plates are incubated at 37°C with gentle agitation (e.g., 50 oscillations per minute).[19]
Samples are collected from the receiver compartment at specified time points (e.g., 120 minutes) and from the donor compartment at the beginning and end of the experiment.[17]
3. Quantification and Data Analysis:
The concentration of the test compound in the collected samples is determined by a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Papp is calculated using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C0)
dQ/dt is the rate of drug appearance in the receiver chamber.
A is the surface area of the membrane.
C0 is the initial concentration in the donor chamber.
The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER > 2 suggests the involvement of active efflux transporters.[18]
Causality Behind Experimental Choices:
The bidirectional assessment is crucial for identifying compounds that are substrates of efflux transporters like P-glycoprotein (P-gp), which can limit oral absorption.[13] The use of a well-characterized cell line like Caco-2 provides a physiologically relevant model of the human intestinal barrier.[16][18]
Diagram: Caco-2 Permeability Assay Workflow
Caption: Workflow for assessing intestinal permeability using the Caco-2 cell model.
Distribution: Plasma Protein Binding
The extent to which a drug binds to plasma proteins influences its distribution into tissues and its availability to interact with its target.[20] Only the unbound fraction is pharmacologically active.[21] Equilibrium dialysis is a widely used method for determining plasma protein binding.[22][23]
1. Preparation:
A semi-permeable membrane (e.g., with a molecular weight cutoff of 5-10 kDa) is placed between the two chambers of a dialysis unit (e.g., a RED device).[22]
The test compound is spiked into plasma (human, rat, or mouse) at a relevant concentration.
2. Dialysis:
The plasma containing the test compound is added to one chamber, and a protein-free buffer (e.g., phosphate-buffered saline, pH 7.4) is added to the other chamber.
The unit is sealed and incubated at 37°C with shaking until equilibrium is reached (typically 4-24 hours).
3. Analysis:
At the end of the incubation, aliquots are taken from both the plasma and buffer chambers.
The concentration of the test compound in each aliquot is determined by LC-MS/MS.
4. Data Calculation:
Percent unbound = (Concentration in buffer chamber / Concentration in plasma chamber) * 100
Trustworthiness of the Protocol:
Equilibrium dialysis is considered a gold standard method because it minimizes non-specific binding compared to other techniques like ultrafiltration.[21] The use of a semi-permeable membrane allows for the free diffusion of the unbound drug while retaining the protein-bound drug, providing a direct measure of the unbound fraction at equilibrium.[20]
Metabolism: Metabolic Stability in Liver Microsomes
The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes play a major role in the clearance of many drugs.[24] The liver microsomal stability assay provides a measure of a compound's intrinsic clearance, which is crucial for predicting its in vivo half-life.[25][26]
1. Reaction Mixture Preparation:
Liver microsomes (human, rat, or mouse) are thawed and diluted in a phosphate buffer (pH 7.4).[27]
The test compound (e.g., 1 µM) is added to the microsomal suspension.[24]
2. Incubation:
The mixture is pre-incubated at 37°C.
The metabolic reaction is initiated by the addition of a NADPH-regenerating system.[25][28]
A control incubation without the NADPH-regenerating system is run in parallel to assess for non-enzymatic degradation.[24]
Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[26][28]
3. Analysis and Data Interpretation:
The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining.
The natural logarithm of the percentage of the parent compound remaining is plotted against time.
The in vitro half-life (t½) is determined from the slope of the linear regression.
Intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration).
Diagram: In Vitro ADME Screening Cascade
Caption: A decision-making workflow based on in vitro ADME data.
Part 2: In Vivo Pharmacokinetic Profiling in Rodents
Following favorable in vitro ADME results, in vivo pharmacokinetic (PK) studies in animal models, typically rodents, are conducted to understand the drug's behavior in a whole organism.[29][30] These studies are essential for determining key PK parameters and informing dose selection for subsequent efficacy and toxicology studies.[31][32]
Study Design and Execution
1. Animal Model Selection:
Mice or rats are commonly used for initial PK studies due to their well-characterized physiology and ease of handling.[29] The choice of species may be guided by in vitro metabolism data to select a species with a metabolic profile most similar to humans.
2. Dosing and Administration:
The fluorinated dihydrobenzofuran derivative is formulated in a suitable vehicle.
The compound is administered via both intravenous (IV) and oral (PO) routes to separate groups of animals. The IV route allows for the determination of clearance and volume of distribution, while the PO route provides information on oral absorption and bioavailability.[33]
3. Sample Collection:
Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via techniques such as tail vein or retro-orbital sampling.[29]
Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Bioanalysis:
The concentration of the test compound in plasma samples is quantified using a validated LC-MS/MS method. The development of a robust and sensitive analytical method is critical for accurate PK parameter estimation.[34][35][36][37]
5. Pharmacokinetic Analysis:
Plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to determine key PK parameters.[32]
Key Pharmacokinetic Parameters
Maximum Concentration (Cmax): The highest observed concentration of the drug in plasma.
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
Area Under the Curve (AUC): The total drug exposure over time.
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Half-life (t½): The time required for the drug concentration to decrease by half.
Oral Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Part 3: Data Presentation and Interpretation
Clear and concise presentation of quantitative data is essential for comparing the pharmacokinetic profiles of different derivatives and making informed decisions.
Table 1: In Vitro ADME Profile of Fluorinated Dihydrobenzofuran Derivatives
Compound ID
Caco-2 Papp (A-B) (10⁻⁶ cm/s)
Efflux Ratio (B-A/A-B)
Plasma Protein Binding (% Unbound)
Liver Microsomal t½ (min)
F-DHBF-01
15.2
1.1
5.8
> 60
F-DHBF-02
8.5
3.2
12.3
25
F-DHBF-03
2.1
0.9
2.5
45
Control
20.1 (Propranolol)
0.8
15.4 (Warfarin)
10 (Verapamil)
Table 2: In Vivo Pharmacokinetic Parameters in Rats (10 mg/kg PO)
Compound ID
Cmax (ng/mL)
Tmax (hr)
AUC (ng*hr/mL)
t½ (hr)
%F
F-DHBF-01
1250
1.0
8750
4.2
65
F-DHBF-02
480
2.0
3120
3.5
30
F-DHBF-03
150
4.0
1200
6.8
15
Conclusion: A Pathway to Optimized Drug Candidates
The preliminary pharmacokinetic profiling of fluorinated dihydrobenzofuran derivatives is a critical step in the drug discovery process. By systematically evaluating their ADME properties through a combination of well-designed in vitro and in vivo studies, researchers can gain valuable insights into a compound's potential as a drug candidate. This data-driven approach allows for the early identification of liabilities, guides the strategic optimization of chemical structures, and ultimately increases the probability of advancing compounds with favorable pharmacokinetic profiles into further development. Adherence to robust, self-validating protocols and a thorough understanding of the underlying scientific principles are paramount to the success of this endeavor. This guide serves as a foundational framework for conducting these essential studies in accordance with established scientific and regulatory expectations.[38][39][40][41][42][43][44][45][46][47]
References
The role of fluorine in medicinal chemistry. (2008). Journal of Fluorine Chemistry.
Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
Protein Binding Assays. BioAgilytix.
Microsomal Stability Assay Protocol. AxisPharm.
Understanding In Vitro ADME Studies: A Comprehensive Overview for Drug Development. (2026). InfinixBio.
Rodent In Vivo PK Service.
In Vitro ADME. Selvita.
Plasma Protein Binding (PPB) Assays. WuXi AppTec.
Rodent PK Studies | Mouse, R
Plasma Protein Binding Assay.
A Guide to In Vitro ADME Testing in Drug Development. (2022). WuXi AppTec.
Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc.
Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). PMC.
Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds.
Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent upd
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.
ADME Microsomal Stability Assay. BioDuro.
Microsomal Stability Assay.
ANALYTICAL METHODS. [No Source Found].
Clinical pharmacology and pharmacokinetics guidelines. European Medicines Agency (EMA).
FDA Requirements for Preclinical Studies. [No Source Found].
Preclinical Regulatory Requirements. Social Science Research Institute.
Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. (2012).
Quantitative analysis of drugs in biological matrices by HPLC hyphen
Clinical pharmacology and pharmacokinetics: questions and answers. European Medicines Agency (EMA).
Step 2: Preclinical Research. (2018). FDA.
Guideline on the investigation of drug interactions. (2012). European Medicines Agency (EMA).
Preclinical Studies in Drug Development. PPD.
An Improved Methodology for Determination of Fluorine in Biological Samples Using High-Resolution Molecular Absorption Spectrometry via Gallium Fluorine Formation in a Graphite Furnace. (2021). MDPI.
Investigation of drug interactions - Scientific guideline. (2015). European Medicines Agency (EMA).
Critical considerations into the new EMA guideline on bioequivalence.
Evaluation of analytical methods for fluorine in biological and related m
In vitro toxicity and safety data for 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid
An In-Depth Technical Guide to the In Vitro Toxicity and Safety Assessment of 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid Abstract This technical guide provides a comprehensive framework for evaluating the in...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the In Vitro Toxicity and Safety Assessment of 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid
Abstract
This technical guide provides a comprehensive framework for evaluating the in vitro toxicity and safety profile of the novel chemical entity, 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid (CAS No. 1529347-11-2). As of the date of this publication, specific toxicological data for this compound are not publicly available. Therefore, this document outlines a robust, tiered testing strategy grounded in established principles of toxicology and regulatory science. The proposed workflow is designed for researchers, scientists, and drug development professionals to generate a foundational safety profile, enabling informed decision-making in early-stage research and development. The guide details the scientific rationale, step-by-step protocols, and data interpretation for a suite of standard, validated in vitro assays, including assessments of cytotoxicity, genotoxicity, cardiotoxicity, mitochondrial toxicity, and oxidative stress.
Introduction: The Imperative for Early-Stage Safety Profiling
5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid is a fluorinated benzofuran derivative. The introduction of fluorine atoms into organic molecules can significantly alter their metabolic stability, potency, and pharmacokinetic properties, but may also introduce unforeseen toxicological liabilities. Early and comprehensive in vitro safety assessment is a cornerstone of modern drug discovery and chemical safety evaluation.[1][2][3] It provides a cost-effective and ethical means to identify potential hazards, de-risk lead candidates, and guide chemical optimization before significant resources are invested in preclinical and clinical development.[3][4] A tiered approach, beginning with broad cytotoxicity screening and progressing to more specific, mechanism-based assays, allows for a systematic and resource-efficient evaluation. This guide adheres to the principles of New Approach Methodologies (NAMs) and aligns with the global shift towards reducing reliance on animal testing by leveraging robust in vitro models.[5]
A Tiered Strategy for In Vitro Safety Assessment
We propose a three-tiered approach to characterize the in vitro safety profile of 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid. This strategy is designed to provide a comprehensive dataset, from which a preliminary risk assessment can be constructed.
Caption: Tiered in vitro toxicity testing workflow.
Tier 1: Foundational Toxicity Assessment
The initial tier focuses on assessing basal cytotoxicity and mutagenic potential, two critical-path assays for any new chemical entity.
General Cytotoxicity Screening
Scientific Rationale: Cytotoxicity assays are fundamental to understanding the concentration range at which a compound elicits overt toxicity to cells.[2][6] This data is crucial for determining the appropriate concentration ranges for all subsequent, more complex assays, ensuring that observed effects are not simply a consequence of widespread cell death.[7] We recommend using at least two cell lines of different origins (e.g., hepatic and renal) to identify potential tissue-specific toxicity. Human hepatocellular carcinoma cells (HepG2) are a common choice as the liver is a primary site of drug metabolism and toxicity.[8][9] Human Embryonic Kidney (HEK293) cells are also frequently used due to their robust growth and human origin.
Experimental Protocol: Neutral Red Uptake (NRU) Assay
This protocol is based on the principle that viable cells will incorporate and retain the neutral red dye within their lysosomes. A loss of membrane integrity or cellular function leads to a decreased uptake and retention of the dye.
Cell Seeding: Seed HepG2 or HEK293 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours at 37°C, 5% CO₂.
Compound Preparation: Prepare a 2X stock solution of 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid in appropriate vehicle (e.g., DMSO, ensuring final vehicle concentration is ≤0.5%). Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM).
Cell Treatment: Remove the culture medium and add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle-only controls and a positive control (e.g., 1% Triton X-100 for maximal lysis).
Incubation: Incubate the plate for 24 or 48 hours at 37°C, 5% CO₂.
Neutral Red Staining: Remove the treatment medium, wash cells with PBS, and add 100 µL of medium containing 50 µg/mL neutral red. Incubate for 3 hours.
Dye Extraction: Remove the staining solution, wash with PBS, and add 150 µL of destain solution (50% ethanol, 49% water, 1% acetic acid) to each well.
Quantification: Shake the plate for 10 minutes and measure the absorbance at 540 nm using a microplate reader.
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the concentration-response curve and determine the IC₅₀ (the concentration that inhibits 50% of the cell viability).
Bacterial Reverse Mutation Assay (Ames Test)
Scientific Rationale: The Ames test is a legally mandated and universally accepted screen for identifying compounds that can cause gene mutations.[10][11] It utilizes several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine (his-).[12][13] The assay detects mutations that restore the gene's function, allowing the bacteria to grow on a histidine-free medium.[13] The inclusion of a mammalian liver extract (S9 fraction) is critical to simulate metabolic activation, as many compounds only become mutagenic after being metabolized.[10]
Experimental Protocol: Plate Incorporation Method
Strain Selection: Use a standard panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and E. coli (e.g., WP2 uvrA).[12]
Metabolic Activation: Prepare two sets of experiments for each strain: one with and one without the S9 metabolic activation mix.
Compound Exposure: In a test tube, combine 100 µL of the bacterial culture, 500 µL of S9 mix or phosphate buffer, and 50 µL of various concentrations of the test compound.
Plating: Add 2 mL of molten top agar (containing a trace amount of histidine and biotin) to the tube, vortex gently, and pour the mixture onto a minimal glucose agar plate.[14]
Incubation: Incubate the plates at 37°C for 48-72 hours.
Colony Counting: Count the number of revertant colonies on each plate.
Data Analysis: A positive result is defined as a dose-dependent increase in the number of revertant colonies that is at least two-fold greater than the spontaneous reversion rate (vehicle control).
Caption: Workflow for the Ames bacterial reverse mutation assay.
Tier 2: Specific Organ & Mechanistic Toxicity
If the compound shows activity in Tier 1, or as part of a comprehensive screening cascade, Tier 2 assays investigate toxicity related to specific organs and cellular mechanisms.
hERG Potassium Channel Assay
Scientific Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical off-target effect linked to delayed cardiac repolarization.[15][16] This can prolong the QT interval on an electrocardiogram, leading to a potentially fatal arrhythmia called Torsades de Pointes.[15] Consequently, assessing a compound's activity against the hERG channel is a regulatory requirement and a critical step in cardiovascular safety assessment.[17][18] Automated patch-clamp electrophysiology is the gold-standard method for this evaluation.[15]
Experimental Protocol: Automated Patch Clamp
Cell Line: Use a stable cell line expressing the hERG channel, such as HEK293 or CHO cells.[16]
System Preparation: Prime an automated patch-clamp system (e.g., QPatch, SyncroPatch) with appropriate intracellular and extracellular solutions.
Cell Suspension: Prepare a high-viability single-cell suspension and load it into the system.
Seal Formation: The system will automatically achieve high-resistance (GΩ) seals in the whole-cell configuration.
Baseline Recording: Record baseline hERG tail currents using a specific voltage pulse protocol designed to elicit the characteristic current.[16]
Compound Application: Apply a vehicle control followed by escalating concentrations of the test compound. A positive control (e.g., E-4031) must be included.[15]
Data Acquisition: Record the hERG current at each concentration until a steady-state block is achieved.
Data Analysis: Measure the reduction in the hERG tail current amplitude relative to the baseline. Calculate the percent inhibition at each concentration and fit the data to a concentration-response curve to determine the IC₅₀ value.
In Vitro Micronucleus Assay
Scientific Rationale: This assay detects both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss or gain).[19][20] Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.[21] The assay is performed in mammalian cells and serves as a crucial follow-up to the Ames test, as it detects a different spectrum of genotoxic events.[22] The cytokinesis-block method, using cytochalasin B, ensures that only cells that have completed one nuclear division are scored, which is a prerequisite for micronucleus formation.[19][20]
Experimental Protocol: Cytokinesis-Block Method
Cell Culture: Culture suitable mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells) to a healthy, proliferating state.
Treatment: Treat the cells with at least three concentrations of the test compound, based on preliminary cytotoxicity data (typically aiming for up to 55±5% cytotoxicity at the highest concentration).[20] Include both a short treatment (3-6 hours) with and without S9, and a long treatment (equivalent to 1.5-2 normal cell cycles) without S9.[22]
Cytokinesis Block: After the treatment period, wash the cells and add fresh medium containing cytochalasin B to block cytokinesis.
Harvesting: Harvest the cells at a time sufficient to allow for the completion of one cell cycle.
Slide Preparation: Prepare slides by cytocentrifugation, fix, and stain with a DNA-specific stain like Giemsa or DAPI.[22]
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei according to established criteria.[19][21]
Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
Mitochondrial Toxicity Assays
Scientific Rationale: Mitochondria are vital for cellular energy production and are a common target for drug-induced toxicity, particularly in organs with high energy demand like the liver and heart.[8][9][23] Mitochondrial dysfunction can lead to ATP depletion, oxidative stress, and initiation of apoptotic cell death. A common screening method involves comparing cytotoxicity in cells grown in media containing either glucose or galactose. Cells grown in galactose are forced to rely on oxidative phosphorylation for energy, making them more sensitive to mitochondrial toxicants.[8]
Experimental Protocol: Glucose vs. Galactose Assay
Cell Adaptation: Culture HepG2 cells for at least one week in two separate media: one containing high glucose (25 mM) and another where glucose is replaced with galactose (10 mM).
Plating and Treatment: Seed both glucose- and galactose-adapted cells into 96-well plates. After 24 hours, treat the cells with a range of concentrations of the test compound. Include a known mitochondrial toxicant (e.g., Antimycin A) as a positive control.[24]
Incubation: Incubate for 24-72 hours.
Viability Assessment: Measure cell viability using a standard method such as an ATP-based assay (e.g., CellTiter-Glo®). ATP levels are a direct indicator of mitochondrial function.
Data Analysis: Calculate the IC₅₀ values in both glucose and galactose media. A significant potentiation of toxicity (e.g., a >3-fold lower IC₅₀) in galactose medium compared to glucose medium suggests a mitochondrial liability.[25]
Tier 3: Mechanistic Deep Dive
Positive findings in the earlier tiers, particularly for mitochondrial toxicity or genotoxicity, warrant further investigation into the underlying mechanisms.
Reactive Oxygen Species (ROS) Assay
Scientific Rationale: Many toxicants exert their effects by inducing oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[26] ROS can damage DNA, proteins, and lipids, leading to cellular dysfunction and death.[27] Measuring ROS production can provide a mechanistic link between compound exposure and observed toxicities like mitochondrial dysfunction or genotoxicity.
Experimental Protocol: DCFH-DA Assay
Cell Culture and Plating: Plate a suitable cell line (e.g., HepG2) in a 96-well, black-walled plate and allow to adhere.
Probe Loading: Remove the culture medium and load the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) by incubating them in a buffer containing the probe for 30-60 minutes at 37°C. DCFH-DA is a cell-permeable compound that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).[28]
Treatment: Wash the cells to remove excess probe and add the test compound at various concentrations. Include a positive control (e.g., hydrogen peroxide or menadione) and a vehicle control.
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., ~485 nm / ~535 nm) at multiple time points (e.g., 0, 30, 60, 120 minutes) using a fluorescence plate reader.
Data Analysis: A significant, dose-dependent increase in fluorescence over time compared to the vehicle control indicates compound-induced ROS production.
Caption: Workflow for detecting intracellular ROS production.
Data Summary and Interpretation
All quantitative data generated from these assays should be systematically tabulated to facilitate cross-assay comparison and interpretation.
Table 1: Proposed Data Summary for 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid
Assay
Endpoint
Cell Line/System
Result (e.g., IC₅₀, Fold-Increase)
Interpretation
Cytotoxicity
Cell Viability (IC₅₀)
HepG2
To be determined
Baseline toxicity
Cell Viability (IC₅₀)
HEK293
To be determined
Tissue-specificity
Ames Test
Revertant Colonies
S. typhimurium ± S9
To be determined
Mutagenic potential
hERG Assay
K⁺ Channel Block (IC₅₀)
hERG-HEK293
To be determined
Cardiotoxicity risk
Micronucleus Test
Micronuclei Frequency
Human Lymphocytes
To be determined
Clastogenic/Aneugenic potential
Mitochondrial Tox
IC₅₀ Ratio (Glu/Gal)
HepG2
To be determined
Mitochondrial liability
ROS Production
Fluorescence Increase
HepG2
To be determined
Oxidative stress induction
Conclusion
This technical guide outlines a comprehensive and scientifically rigorous strategy for the initial in vitro safety assessment of 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid. By following this tiered approach, researchers can generate a robust dataset to characterize the compound's potential for cytotoxicity, genotoxicity, cardiotoxicity, and mitochondrial toxicity. The results will provide critical insights into its safety profile, enabling data-driven decisions on the continued development or modification of this chemical entity. This framework, grounded in established and regulatory-accepted methodologies, ensures that the initial safety evaluation is both thorough and efficient, adhering to the highest standards of scientific integrity.
References
A rapid mitochondrial toxicity assay utilizing rapidly changing cell energy metabolism. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_CJpITA80NQtVHZaynfsjDH71SngaLMgExytkD_PvAmc_9fxGTb3EzaKG1sgJ8LsFVO6OJTvsCUlYvRkwNolTLl_VEvwk91rtwfKZxDAaH0LCPc_b52ab_ws4c0JS6u1vP7hCHasXW4CCM4znsFBjdaioyj4oug==]
Intracellular Reactive Oxygen Species (ROS) Detection Assay Kit. Tokyo Chemical Industry Co., Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3w-nwM3Jk0yNF0NfOTMfaakPzYm42idatkfFei6vtmyvNTH5w1uE3ayoG1rxKe05oy46PXXuKSCRuIj38pNs8jkQkL9n--9DFz7tOKinvkMROHXBlV6iny1nip7QisbnFsVCG3jwmBVCxhx-ZjMQCs3dcvuRYeMYAgayYlnwaSOeZAV2XFLcngB329gnHA2mtSUmrUlSvv2Yr0XIB_fEDj9XtJNUu0Ube]
In vitro assays for developmental neurotoxicity. OECD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbKmPnW75_VZ_f80JJZj3LJ_Y8WxTeoMoPU2YqRYZJgZTyi--2zdbOEKUUcAhA1PmFjCBDqqjdwzS0jPPqpI1wKyvAYsofP_o_-c9mKdvtPtYTst06aNhZplAx9aF8tFZeoeiUrIj6Dj53eMxBRnYv75W8gUTigPYDlaMm9x5HOW43eJmrwAjwxXovZxdVCzQXMX-s4rdpCeyWJSnng7f8qWy6WOaYK7prJRRGNg==]
In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B (April 06 2023). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8qb1diSC3gKd_Wucdq_jLEyf3qvegOTuUcJ7OTk742ycgqvSpaau4h5ZyezsIZwoMKYEcJHmJFmNZ1oek4gffpnROvSc703dUYWH5gaCq8TQl8Wgy9FFpSpx1zueRodeCg8vcGCnGHXAfsUKdFtoWhtCqRio7jqB99A1pWYAo8DTA81Im9nUl1BctR5OLUWaNBsfrlmpFD7vnUxeIQm9OheALyxYCqmX_WS363FJqFAafiC1Vp-HlwhK1zFrZtwbp2MwTwg==]
In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B (April 25 2023). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXUdW-QPtjIGxIZ5UyqL5-IXTvKl2YuLUusbmzlXCS2eoy27oxiiYaiABGChP9sNllNwI74D95CUmRFzhXRqkzkerxtg0KWxy-pDbJj40cPKGVk4aLldmK9PAYC-2xPbQkzfXYfiLC3LzIUQuWJq8PADLUtOF8J57CgOoI7F_yX2-25WN5plvtqk0njfOL57kW]
In Vitro Cytotoxicity Assay. Alfa Cytology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxijelpLtxNrFEITBKXVac3XQ3q6xTrP9s8bc6orVaeqmkJBfEeFHzyiN4Ka0uRGls6UOFszA6guu-vhI58TaWTh9NBzATSSvH4jf14OgKb9tu4honuz59n7uGo9PHHirf2MnPdK-P9bmg-BgMdfwf9lMkC3455g==]
Guidelines for the Testing of Chemicals. OECD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDts7Uyi_iSZaf5T13dHsKoG5UQ22EtDc4vjlgoy5VQSz9G8kP_RMctASARbJVYi2wuL2CGg0WwTeebLZEZg5pVvSrXSbzvnci7GimoJbM_jCz1gsbWAm7WUySCs8gTS95s-yCVBNgU04iJtNzxTYT1g5SiTqDTa7RZWoUrLF-B2DukkhlVp38pqRzmfo=]
In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdCxq5z-1PCzdd-xLOb6luwVVGSRfKOmKtThv0DNVDAy2SGXI0UXdFB9woQgDiA-bCu4jDPHdxM50WM9b1W_5kkO-mKz2nNtYOiqzAm0glHaLDFlRX_EJk7Bz2vhbGUDOioNKLsEeg5QG5Ug==]
Updates to OECD in vitro and in chemico test guidelines. PETA Science Consortium International e.V. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGNmN24COqNw3IggiLJi773EgJxyFVXg8nkJK7CBvtt7gAKlOGgffVV27YOSvrMnag5MT9S_oy4RaowxOw-YUYj_kulNDBmYRzKpQE91baP-fqKbPQPd5NbCLGJbqlwqdZRVfXAmva-s0ofUJgQV56AoQXW9nGkejOkkF_R8hQf0bggQEi6I-rl0qJBIpP49wQG63g8Fcubw==]
Comparison of In Vitro Mitochondrial Toxicity Assays. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpXjwzL1rcqX3uwduSetd65-NaNplsJefzaG_UXLZj1_vFtwo27p-VN3WWyN_0C_K6WQtk1KjpXERJLCfERNppHC91PUfuQPfQpvDfDLrjuNy0e7uy4P4oZUea4ku79ZedAnIz4eWPMgIgwthdbzesSWfSPcqgtT7_VCbGsL7jyHWeLkRqsmI_y6unfiqtXqJ8Um4hS2fJL_YzkGS0HMKugeMJKyCC9ixngWKmYMpZyfp-sKuhUcJdo3_boIUTA81-KA==]
OECD Guidelines for the Testing of Chemicals. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCMeHcqYR7__ygEsBGe3Q6JqcDG1LD-HcSBur_zm7tU21FjvhMDjGBXi6oHjfb0N4BV9roXB3PbGixZ2ss1shlOvd8NoAFXBSXjR43NXzwnd4Km7VqbKYzGX0fOYKuMoerYzr4Py0oNngiOl7TLJhdGYQZfEAXG3GX9vG9bQ_fZEcz8Dw=]
In Vitro Toxicity Testing. Miltenyi Biotec. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1-yuV3KfFJeuU7gaSh1tpAnIkfkE1R031YbefkY88BZWcS7VorRCMZRi_qhlCUWAIeOgSiJmn4cjqUbumEEWjypfz-43A1qudsHnbCbtuUtorIUxoY0S_ub8FdhyqH50YvBhznPW20JxxzhCBE6diLLmslJsoCt793U7V8pieBfWUTIzPN7AdxS1Xp6uGaEx-wLlpSPfH-CaEE93fyhASCot8w44g]
Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwP76D9yCj2ype5b3gSZ0wHgSyRrYyQ02JMwcqfoHkv1i_2QY_dAdM3UXPnydLFBm6PepJ9_g2XwuDShuTd-js9X7i7puSXFgJQ5w7-g46gZ4uFhTvac3FlOsKzvrPVXfFI8KjXwyRUwgBvAVS3tyZvRhUuV0ZFX_ti8d3CMUAQ5M8Wg6rf7OLr_bSDKdUeLxmPZqpTFEWTnqWnPuCBei1DFksjyEkKq-6x3W1J_moX0RQP19fVWCztETUDKrSqbhZ34btsZukc4JvTxVE7exmOE5mAiXwWilRm2IttVcX87L_]
Evaluation of In Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs. Chemical Research in Toxicology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaDJTpUhzaV1-vry2Jz4oExiszqWi9CU6hjmr46upxj4Ht-u7EoDZL5d3iwwWX3jU1rw5sev-iHEx6F4zFbdLrDJpG7S69wxqGynJxNBhe7kOJqHxIqqV6yOVVe6J3GJoe3G_6GjIaQJwq4WyrxUC81A==]
Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. NCBI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWP_ZawQnEdwsOSjmcmIfIkfRbHYER2qrAcGfnE9bDBg3DBXM0CuvlQn7rRIaqS6UtdRxGY3ABeUau9Ql4vkcl13cv0FS2Jlvzhl0-u8HAUdki9PtM4nU7fcTHZK-JRwMaafqgF4AK]
Evaluation of In Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-j1NCjmpu5JIFLlVZ_9x-O1FLtIaRgZ-yXzE3TamCH4myQ3Z2hsMk2DVMuWsMC1A6du5yYmnnbQeNWe78nXPqVfNib1_g6a-tdoN4IfrPmaApILtIHJ6Ne__8eCRA3Uo4Uvc=]
Update on in vitro cytotoxicity assays for drug development. Taylor & Francis Online. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELYQRpvOqXBhniSifvcP6dJBwkBUBybuDCCAGGR_lGO7eJ4QpCRG3OFTAa0fMixKsBv1CL7TDYERg80kQNINc2u7ziz8nBihouyRa-8HZcuEr97xBnGdmoSV5wjtKDMlfem2gBptR9yZQPb6InFA3WAclg6mUC4g==]
Comparability of In Vitro Tests for Bioactive Nanoparticles: A Common Assay to Detect Reactive Oxygen Species as an Example. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiZ_1BKW--fjMxJyNaU30tQplI8n-rmXCS32_F9OaAq2lHDLdPpb5fc4sPLEzHUyGNxwUYsQ8KbHHq9E-H-IdWzz6z3VrGgGYi8FYl6dlf6LElO2ujoUO63cOjWVGdhoC6doMPRJZkv3Uc6g==]
The Ames Salmonella/microsome mutagenicity assay. RE-Place. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdNEj2LIUWVmiHqxJl-gwXKFd-Vo1Sy6kuMiNlTIMm_PMDFNHxNQp5VupPbr7_9Br9NPzVlxuHleDVcyS2JAqoef7wPcfShA64JcEiZ2wEUzui3GsDsuLNYl5eAXFk93NZF49XMGOccc4nJOZyY8_MzTI_JwMTv-xu06xKipHOPKJXSxq6vp8r63aBmZkGP5D4GCXYuToaDM-qH_z3BYKxgBXQsg==]
In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqxpzW207oocVo7zq3Vaoh_oe4PalisQHm5xPGT87qlkp2wua8qa6s0yTHvWBvrQTPXni1DH63nDWOCggYe3hWRJM9a6-6zU6np4Gsy8Okts3SZvl-fxT_C3qJOHpio3yZCoM0wDJDPKpnzn5ab_2t3vqblq8N]
Ames Test Protocol. AAT Bioquest. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpdc1WmDuEbfRnjIbqvNwfwL94qC3i99cnzzIXGujxM0qtGa1DgB88vx8gTql_t1oUZcrH6t6AlxbJizJ5J1FpOb5w-IaBIDNOqoH49-f8UASi0T4_Qx74OS7TRznLSOahzCzf9SetTpG4WnlT7i8HNClavkGTmxiMB8xc0ARC]
Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfNmYdb4Yg0H1iVYXus9hks8nAKwZ8ZaC_4LxJh3gXRih-zD6S9P4EQN5la2JLyt5tLhG8dEfDCsV2OpvO0zKk-_PPNLK7_k-8_mP2oqrl8bkzI_OBtMnl3H61xyx5ZIblU5fCEVRGbg0r38aLfXQ2CnDDTOmrCgQw4AypyTabN1EIjD3hNcKyl9hviq4ENgnK4MWMf_n9a_lP9JQy8Q9bvRPrFWz-EpkKYjSJXRKf6707rgKvS76x9K0qjIVb_Q9ETQY=]
The in vitro micronucleus technique. CRPR. [URL: https://vertexaisearch.cloud.google.
The Ames Test (October 14 2024). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-boNniWrOQH7zLCL6UVU40cE-MRiOKMpQB3qpj_odZZjJ_-VvKF5NY_rDbCMJq3Clf6x-e9gKzxT31kuWjcH0dEQDcWKgjhhZDmFk7P_khodnBsCpYiDoYnNKlz21pMTLrMRCmHDpUB4BRWWsR7R06vs1rtDGD4PeKj7nTI_jJcQUtYsPHw==]
The Ames Test. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZqViZfUMOOsxlpu8ElyANc1b3x_Upl41WkHsu2zz0-n8_p_fzVBvplia6GQu47Ov9OfbpjqQAvm9oXD2LD08cxjTE_Y7wlop_nNIdYwM4_LMMgp7XDClI9JTJalRZvW0UORmumQspNs3ruUilJJWiOM9ZYfpu7o0CuLSDhYcLXeXirmCHnP0DCjlOS3sc]
Testing Strategies of the In Vitro Micronucleus Assay for the Genotoxicity Assessment of Nanomaterials in BEAS-2B Cells. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEunzP0i27hVAfOs6e5FF_Df0qqC43y639wIlW3hBQrtQ3ZKHix5LgyM1NyQbVYqfDTciRO1O5oXYXv7JMjxQGHLcGFtamvZkeDzs48ExD7jCsjhExMHlzuSNztyGiBBzHHjzALIhFbCobNg==]
GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjOPPcKFtflq0WHuDY-X9_pv0m_YPMn19w0kn2DKxjsnBkEseGYFyEfAIS4elS-GoXpU5K9pOc5SHhV0n8RU0Q-X-zVAk_8qN4tci__738J-LQTrZRmtrLe9uM_dcVJyzK7IZrpmQfuU6oTUPSKfSgUVlHJuCZzEUMAz4=]
Five Ways to Ensure hERG Assays are Scientifically Reliable. WuXi AppTec. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjxu4QzJ5gSwKjh22TZ6gZuflGILKBt8IrtuUww8wUa5kfoGppg-2vfhu7xilsjMqnweqr_9qryFM5n7zvswR65KaOI5wcqLfIiDnGVSBQbgexUtc8do3XVL2-XgJ63EqyKK8kKnawVrY59JQ9CF6PruXsisn6ewqLnqIRVnqonbGEHg5vMBfMfgngd_7anSd-5f_o-XVhxGYlZSseWG4Wd_5H]
Molecular weight and exact mass of 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid
An In-depth Technical Guide to the Molecular Weight and Exact Mass of 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid For Researchers, Scientists, and Drug Development Professionals Introduction 5,7-difluoro-2,3-...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Molecular Weight and Exact Mass of 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid is a fluorinated heterocyclic compound with a structural backbone that is of significant interest in medicinal chemistry and drug discovery. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. A precise understanding of this molecule's fundamental properties, namely its molecular weight and exact mass, is a critical prerequisite for its analytical characterization, synthesis, and application in pharmaceutical research. This guide provides a detailed exploration of these two essential parameters, the methodologies for their determination, and their importance in a research and development context. The chemical formula for this compound is C₉H₆F₂O₃.
Distinguishing Molecular Weight from Exact Mass: A Foundational Concept
In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used interchangeably, yet they represent distinct concepts. A thorough understanding of their differences is crucial for the accurate interpretation of analytical data, particularly in mass spectrometry.
Molecular Weight (or Molar Mass) is a weighted average of the masses of all the isotopes of the elements present in a molecule, weighted by their natural abundance. It is expressed in atomic mass units (amu) or grams per mole ( g/mol ). This value is calculated using the standard atomic weights of the constituent elements as found on the periodic table.
Exact Mass , on the other hand, is the calculated mass of a molecule based on the masses of the most abundant isotope of each element. It is a monoisotopic mass, meaning it does not account for the natural isotopic distribution. The exact mass is a critical parameter in high-resolution mass spectrometry (HRMS), which can resolve molecules with very small mass differences.
The distinction is significant: molecular weight is an average value representing a bulk sample, while exact mass is a precise value for a single molecule composed of specific isotopes.
Physicochemical Properties of 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid
A summary of the key quantitative data for the title compound is presented below.
Parameter
Value
Unit
Chemical Formula
C₉H₆F₂O₃
Molecular Weight
200.14
g/mol
Exact Mass
200.0285
u
Calculations are based on the atomic weights and isotopic masses of Carbon (C), Hydrogen (H), Fluorine (F), and Oxygen (O).
Molecular Structure
The structural arrangement of atoms in 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid is a key determinant of its chemical properties and biological activity.
Caption: Molecular structure of 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid.
Experimental Verification of Exact Mass: A High-Resolution Mass Spectrometry Protocol
The precise determination of the exact mass of 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid is best achieved using high-resolution mass spectrometry (HRMS). The following protocol outlines a standard workflow using Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) mass analyzer.
Objective: To experimentally determine the exact mass of 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid and confirm its elemental composition.
1. Sample Preparation:
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
Further dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acidic mobile phase facilitates protonation in positive ion mode.
2. Instrumentation:
Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, capable of mass accuracy within 5 ppm.
The instrument should be calibrated immediately prior to analysis using a standard calibration mixture to ensure high mass accuracy.
3. Mass Spectrometry Parameters (ESI-TOF):
Ionization Mode: Electrospray Ionization (ESI), negative ion mode is often preferred for carboxylic acids due to the ease of deprotonation.
Capillary Voltage: 3.5 kV
Sampling Cone Voltage: 30 V
Source Temperature: 120 °C
Desolvation Temperature: 350 °C
Desolvation Gas Flow (N₂): 600 L/hr
Mass Range: m/z 50-500
Acquisition Mode: Centroid
4. Data Analysis:
The expected ion in negative mode would be the deprotonated molecule, [M-H]⁻, with a theoretical exact mass of 199.0207 u.
The acquired mass spectrum should show a prominent peak at or very near this m/z value.
The mass accuracy is calculated using the following formula:
Mass Accuracy (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 10^6
A mass accuracy of <5 ppm provides high confidence in the elemental composition.
The following diagram illustrates the experimental workflow for the verification of the exact mass.
Caption: Workflow for the experimental verification of exact mass using ESI-TOF mass spectrometry.
Conclusion
The accurate determination of the molecular weight and exact mass of 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid is fundamental to its use in scientific research. These parameters are indispensable for the confirmation of its identity following synthesis, for its quantification in various matrices, and for the elucidation of its metabolic fate in drug metabolism studies. The methodologies outlined in this guide provide a robust framework for the characterization of this and other novel chemical entities, ensuring data integrity and advancing the progress of drug discovery and development.
Application Notes and Protocols for Amide Bond Coupling of 5,7-Difluoro-2,3-dihydro-1-benzofuran-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 5,7-Difluoro-2,3-dihydro-1-benzofuran-2-carboxamide Scaffold The 2,3-dihydrobenzofuran moiety is a privileged scaffold...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 5,7-Difluoro-2,3-dihydro-1-benzofuran-2-carboxamide Scaffold
The 2,3-dihydrobenzofuran moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The incorporation of fluorine atoms into this structure, as in 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid, offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. Fluorine's unique electronic properties can enhance metabolic stability, improve binding affinity, and alter acidity, making this a desirable building block in modern drug discovery. The corresponding amides are of particular interest, as the amide bond is a cornerstone of peptide and protein structure and is prevalent in a vast number of pharmaceutical agents.[1][2]
This guide provides detailed protocols and expert insights for the efficient coupling of 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid with a variety of amines to form the corresponding carboxamides. We will delve into the rationale behind the selection of reagents and conditions, addressing the specific challenges posed by this fluorinated heterocyclic carboxylic acid.
Core Principles and Mechanistic Considerations
The direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable and unreactive ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This activation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[3]
Several classes of reagents have been developed for this purpose, with carbodiimides and uronium/aminium salts being among the most common. The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the substrates, the electronic nature of the coupling partners, and the potential for side reactions like racemization.[1][4] For a substrate like 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid, the electron-withdrawing nature of the two fluorine atoms increases the acidity of the carboxylic acid, which can influence the choice of base and reaction kinetics.
Common Coupling Reagents: A Comparative Overview
Coupling Reagent System
Key Advantages
Common Side Reactions & Considerations
EDC/HOBt
Water-soluble byproducts, cost-effective.
Can form N-acylurea byproduct; DCC byproduct can be difficult to remove if used.[3]
HATU/DIPEA
High coupling efficiency, fast reaction rates, low racemization.[5]
Can react with unprotected N-termini in peptide synthesis if used in excess.[4]
Acyl Fluoride Intermediates
Effective for sterically hindered and electron-deficient substrates.[6][7]
Requires a fluorinating agent; some can be hazardous.
Experimental Protocols
The following protocols are designed to be robust and adaptable for a range of amine coupling partners. It is always recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: HATU-Mediated Amide Coupling
This protocol is highly recommended for a broad range of amines, including those that are less nucleophilic or sterically hindered, due to the high efficiency of HATU.[5]
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Reaction Setup and Procedure:
Activation of the Carboxylic Acid:
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.2 M).
Add DIPEA or TEA (2.5 equivalents) to the solution.
Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial for the formation of the highly reactive OAt-active ester.[8]
Amine Coupling:
To the pre-activated mixture, add the desired amine (1.2 equivalents).
Continue to stir the reaction at room temperature for 2-18 hours. The reaction time will depend on the nucleophilicity and steric bulk of the amine.
Work-up:
Once the reaction is complete (as determined by TLC or LC-MS), dilute the reaction mixture with ethyl acetate.
If DMF was used as the solvent, wash the organic layer sequentially with 5% aqueous LiCl (3 times) to remove the DMF.
Wash the organic layer with 1 M aqueous HCl (2 times), saturated aqueous NaHCO₃ (2 times), and brine (1 time).
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude amide.
Purification:
The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This classic method is a cost-effective alternative to HATU and is particularly useful when the water-solubility of the byproducts simplifies purification. The addition of HOBt is critical to suppress racemization and improve efficiency.[4]
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
HOBt (1-Hydroxybenzotriazole)
DIPEA or TEA
Anhydrous DCM or DMF
Ethyl acetate
1 M aqueous HCl
Saturated aqueous NaHCO₃
Brine
Anhydrous Na₂SO₄ or MgSO₄
Reaction Setup and Procedure:
Reaction Mixture Preparation:
In a round-bottom flask, dissolve 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid (1.0 equivalent), the amine (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DCM or DMF.
Cool the mixture to 0 °C in an ice bath.
Coupling Reaction:
Add DIPEA or TEA (2.5 equivalents) to the cooled solution.
Slowly add EDC (1.2 equivalents) to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring its progress.
Work-up and Purification:
Follow the same work-up and purification procedures as described in Protocol 1.
Troubleshooting and Field-Proven Insights
Low Yields with Electron-Deficient Amines: For weakly nucleophilic amines (e.g., some anilines), consider switching to a more powerful coupling reagent like HATU or explore the formation of an acyl fluoride intermediate.[6][9] Increasing the reaction temperature (e.g., to 40-50 °C) may also improve the reaction rate, but should be done with caution to avoid side reactions.
Steric Hindrance: If both the carboxylic acid and the amine are sterically demanding, longer reaction times and potentially higher temperatures may be necessary. The acyl fluoride method can be particularly advantageous in these cases as the small size of the fluoride leaving group minimizes steric clash.[6]
Solubility Issues: If the starting materials or product have poor solubility in standard solvents like DCM or DMF, consider using alternative aprotic polar solvents such as acetonitrile (MeCN) or tetrahydrofuran (THF).
Side Reactions: The formation of N-acylurea is a common side reaction with carbodiimide reagents.[3] The use of HOBt or NHS as an additive can mitigate this by trapping the reactive O-acylisourea intermediate.
Visualizing the Workflow
Caption: General experimental workflow for amide coupling.
References
BenchChem. (2025). Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols. BenchChem.
Corless, V. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic Chemistry Division, Chemical Institute of Canada.
(2023). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
Aapptec Peptides. Coupling Reagents. Aapptec.
(2021, July 12). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP).
Ziegler, T.
(2026, January 30).
Common Organic Chemistry.
Google Patents. (1979). US4163794A - 2,3-Dihydro-6,7-disubstituted-5-furoyl benzofuran-2-carboxylic acids.
BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. BenchChem.
BenchChem. (2025).
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
Growing Science. (2022, August 29).
Organic Syntheses. (2022, November 17).
MDPI. (2020, February 12). Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides.
Thermo Fisher Scientific. instructions - edc.
Google Patents. (2002).
BenchChem. (2025).
Google Patents. (1976, January 28).
ResearchGate.
Google Patents. (2009, January 29).
Google Patents. (1980). US4189496A - 2,3-Dihydro-5-thienylmethyl and furylmethyl-6-substituted and 6,7-disubstituted-benzofuran-2-carboxylic acid.
Enantioselective Synthesis Methods for 5,7-Difluoro-2,3-dihydro-1-benzofuran-2-carboxylic Acid: Application Notes and Protocols
Executive Summary & Pharmacological Context The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of potent anticancer agents, PPAR agonists, and NF-κ...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmacological Context
The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of potent anticancer agents, PPAR agonists, and NF-κB inhibitors [1, 4]. The introduction of fluorine atoms at the 5 and 7 positions of the benzofuran ring significantly modulates the physicochemical profile of the molecule. Fluorination increases lipophilicity (logP), enhances metabolic stability by blocking cytochrome P450-mediated oxidation sites, and subtly lowers the pKa of the adjacent C2-carboxylic acid.
However, the enantioselective synthesis of 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid presents a distinct catalytic challenge. The electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring, making traditional electrophilic cyclizations difficult, and alters the hydrogen-bonding network required for asymmetric induction. This application note details a robust, self-validating two-stage synthetic strategy: a heterogeneous catalytic asymmetric hydrogenation followed by a classical diastereomeric salt resolution to achieve >99% enantiomeric excess (ee).
Mechanistic Framework & Causality
The Asymmetric Hydrogenation Paradigm
The primary method for synthesizing the dihydrobenzofuran core is the catalytic hydrogenation of its unsaturated precursor, benzofuran-2-carboxylic acid[1]. To achieve enantioselectivity, a chirally modified metal catalyst—specifically 5 wt% Pd/Al₂O₃ modified with the alkaloid cinchonidine—is employed.
Causality of Experimental Choices:
1:2 Modifier-Substrate Interaction: In weakly polar solvents like 2-propanol, the 5,7-difluorobenzofuran-2-carboxylic acid forms a dimer. Cinchonidine adsorbs onto the palladium surface and interacts with this dimer via strong hydrogen bonding between its quinuclidine nitrogen and the carboxylic proton. This anchors the substrate in a rigid orientation, shielding one enantiotopic face of the furan C=C double bond from hydrogen addition [2].
Stepwise Modifier Feeding: A critical limitation of this system is the competing background hydrogenation of the quinoline ring of cinchonidine. As the modifier is reduced, the chiral pocket degrades, leading to a loss of ee. To counteract this, our protocol mandates the stepwise feeding of small amounts of cinchonidine during the reaction [2].
Why Resolution is Mandatory: Because heterogeneous asymmetric hydrogenation of benzofurans typically plateaus around 30–50% ee[2], it is insufficient for direct pharmaceutical application. Therefore, a downstream classical chiral resolution step using a chiral amine is integrated to upgrade the optical purity to >99% ee [3].
Synthetic Workflows & Mechanistic Diagrams
Workflow for enantioselective synthesis of 5,7-difluoro-2,3-dihydrobenzofuran-2-carboxylic acid.
Mechanistic interaction model for cinchonidine-modified Pd asymmetric hydrogenation.
This protocol is designed to be self-validating. In-process monitoring ensures that catalyst degradation does not compromise the final enantiomeric excess.
Cinchonidine (CD) (150 mg total; divided into three 50 mg portions)
2-Propanol (HPLC grade, 150 mL)
Hydrogen gas (High purity, >99.99%)
Step-by-Step Methodology:
Catalyst Pre-activation: Suspend 1.5 g of 5 wt% Pd/Al₂O₃ in 50 mL of 2-propanol within a high-pressure stainless-steel autoclave. Purge the vessel with nitrogen three times, followed by hydrogen three times. Stir under 10 bar of H₂ at room temperature for 30 minutes to reduce the palladium surface.
Substrate & Modifier Addition: Carefully vent the hydrogen. Add 10.0 g of 5,7-difluorobenzofuran-2-carboxylic acid and the first 50 mg portion of cinchonidine dissolved in 100 mL of 2-propanol.
Pressurization & Reaction: Seal the autoclave, purge with H₂, and pressurize to 30 bar. Initiate vigorous stirring (1000 rpm) to eliminate mass transfer limitations. Maintain the temperature at 25 °C.
Stepwise Feeding (Crucial Step): After 8 hours, and again at 16 hours, briefly pause the stirring, vent the reactor, and add an additional 50 mg of cinchonidine under a nitrogen blanket. Re-pressurize to 30 bar H₂. Causality: This replenishes the chiral modifier lost to side-reaction hydrogenation, maintaining the chiral pocket integrity [2].
Validation & Workup: After 24 hours, monitor reaction completion via TLC (Hexane:EtOAc 3:1, UV visualization). Filter the mixture through a pad of Celite to remove the Pd/Al₂O₃ catalyst. Evaporate the filtrate under reduced pressure to yield the enantioenriched product (~45-50% ee). Determine the exact ee using chiral HPLC (e.g., Chiralcel OJ-H column).
Protocol B: Classical Diastereomeric Salt Resolution
To achieve the >99% ee required for biological testing, the enantioenriched mixture from Protocol A is subjected to resolution.
Salt Formation: Dissolve the enantioenriched acid in 80 mL of a boiling Ethanol/Water (9:1) mixture. Slowly add (R)-(+)-1-phenylethylamine dropwise while maintaining reflux.
Controlled Crystallization: Remove the flask from the heat source and allow it to cool to room temperature undisturbed over 12 hours. The diastereomeric salt of the (R)-acid will preferentially crystallize.
Isolation: Filter the white crystalline precipitate and wash with 10 mL of ice-cold ethanol.
Self-Validation (Optical Purity Check): Take a 10 mg sample of the salt, liberate the free acid (as described in Step 5), and check the ee via chiral HPLC. If the ee is <99%, perform a second recrystallization of the salt from boiling ethanol.
Liberation of the Free Acid: Suspend the highly pure diastereomeric salt in 50 mL of ethyl acetate and add 50 mL of 1M HCl. Stir vigorously for 30 minutes until two clear layers form.
Extraction & Drying: Separate the organic layer. Extract the aqueous layer with an additional 20 mL of ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford pure (R)-5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid (>99% ee) [3].
Quantitative Data Presentation
The following table summarizes the performance metrics of the synthetic methodologies discussed, providing a comparative baseline for process scale-up.
Synthesis Phase
Yield (%)
Enantiomeric Excess (ee %)
Scalability
Key Reagents & Catalysts
Asymmetric Hydrogenation
85 - 95
45 - 50
High (Pilot scale)
Pd/Al₂O₃, Cinchonidine, H₂ (30 bar)
Chiral Resolution (Salt Formation)
35 - 42 (per cycle)
> 99
Very High (Industrial)
(R)-1-Phenylethylamine, EtOH/H₂O
Enzymatic Resolution (Alternative)
~ 45
> 95
Moderate
Lipase (e.g., CALB), Vinyl Acetate
References
BenchChem Technical Support Team. "2,3-Dihydro-1-benzofuran-2-carboxylic acid". BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgMcusi4UB2edh3-kVh6Dydq3FYvIm-7NYdCRYgx511mZbjOZODSl1dtKRi3wzR1WZ1fE8QZYk4p2xv1gqSM9pw19l8Ns878aqMe2pjbFCnFiXzgRhduhkOsWazgLiLtNYl9aY]
Maris, Mihaela; Huck, Wolf-Rudiger; Mallat, Tamas; Baiker, Alfons. "Palladium-catalyzed asymmetric hydrogenation of furan carboxylic acids." Journal of Catalysis (2003).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFunEJn3gvDDGHzs3KhmMG1dnFGpgBfdhxG6y_z7_kI5U28wm0CqmvGYc0xgXmPBVEa3lah6tuDdtVPL94ZZMZ9dGTT8So0nz-cuJwvfBWeYd0OQ4NtGSBlj7x0A8r2Qoujx1flSqvM8FyFgpdu7EW0bfbx54pAZc8vq2bufn1oz0brOTaVlTNoc8qx-wWrcl9G4XDmmIf_M4O6S5k5rDvPwEpinOd1RKaxTXrBZR7Acl_qepa7dadSEQASCA==]
ACS Publications. "Stereoselective Syntheses of the 2-Isopropenyl-2,3-dihydrobenzofuran Nucleus: Potential Chiral Building Blocks for the Syntheses of Tremetone, Hydroxytremetone, and Rotenone." The Journal of Organic Chemistry (2007).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbK-lmPlArRUOtmMox1bWVbjWA7eYrD0xNe1ZZaynMoxhUvRDhLxw79amMTQFmY_d6LOHqlUeix90re37yzFWi7EGF__OJJpjqrtJLY4fY6OKG7dB6UMrQbFtkNsn3tmOFbGuxPA==]
Jo, Hyeju, et al. "Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents." ResearchGate (2015).[https://vertexaisearch.cloud.google.
Method
Derivatization of 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid for SAR studies
Application Note: Derivatization Strategies for 5,7-Difluoro-2,3-dihydro-1-benzofuran-2-carboxylic Acid in SAR Studies Introduction & Scientific Rationale The 2,3-dihydrobenzofuran ring system is a highly privileged scaf...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Derivatization Strategies for 5,7-Difluoro-2,3-dihydro-1-benzofuran-2-carboxylic Acid in SAR Studies
Introduction & Scientific Rationale
The 2,3-dihydrobenzofuran ring system is a highly privileged scaffold in medicinal chemistry, frequently embedded in agents targeting neurological disorders, metabolic diseases, and oncology[1]. When optimizing these scaffolds during Structure-Activity Relationship (SAR) campaigns, the incorporation of fluorine atoms is a proven strategy to enhance pharmacokinetic properties. Specifically, the 5,7-difluoro substitution pattern on the aromatic ring serves a dual purpose: it significantly improves metabolic stability by blocking cytochrome P450-mediated oxidative metabolism at electron-rich sites, and it modulates the overall lipophilicity and pKa of the molecule[2].
The commercially available building block, 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid (CAS: 1529347-11-2), provides an ideal starting point for library generation. The C2-carboxylic acid acts as a versatile synthetic handle, allowing medicinal chemists to rapidly explore chemical space via amidation, esterification, or reduction to the corresponding alcohol for subsequent etherification.
Derivatization Workflow
To systematically probe the SAR around the C2 position, a divergent synthesis strategy is employed. The workflow below outlines the primary derivatization pathways utilized to generate diverse compound libraries from the core scaffold.
Divergent derivatization workflow for 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid.
Experimental Protocols
Expertise & Experience Note: The protocols below are designed to maximize yield while preserving the integrity of the 5,7-difluoro aromatic system. Special attention is given to the choice of coupling and reducing agents to prevent epimerization at the C2 chiral center and avoid hydrodefluorination.
Protocol A: Synthesis of C2-Amide Derivatives (HATU Coupling)
Causality: HATU is selected over traditional EDC/HOBt coupling to accelerate the reaction rate and minimize potential epimerization at the C2 chiral center. This is critical when utilizing enantiopure (R)- or (S)-starting materials to maintain diastereomeric fidelity.
Preparation: Dissolve 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5 mL) under an inert nitrogen atmosphere.
Activation: Add DIPEA (3.0 equiv, 1.5 mmol) followed by HATU (1.2 equiv, 0.6 mmol). Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester.
Coupling: Add the desired primary or secondary amine (1.2 equiv, 0.6 mmol) dropwise.
Reaction: Stir the reaction mixture at room temperature for 2–4 hours. Monitor completion via LC-MS to validate the consumption of the activated ester.
Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL) and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF), dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure C2-amide.
Protocol B: Reduction to C2-Methanol Derivative
Causality: Borane-THF (BH3·THF) complex is utilized for the reduction of the carboxylic acid to the corresponding primary alcohol. This reagent is highly chemoselective for carboxylic acids and avoids the risk of hydrodefluorination or ring-opening that can occasionally occur with stronger, harsher reducing agents like LiAlH4 at elevated temperatures.
Preparation: Dissolve the core acid (1.0 equiv, 1.0 mmol) in anhydrous THF (10 mL) and cool the solution to 0 °C in an ice bath under nitrogen.
Reduction: Slowly add BH3·THF (1.0 M in THF, 2.5 equiv, 2.5 mL) dropwise over 10 minutes to safely manage the evolution of hydrogen gas.
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
Quench: Carefully cool the mixture back to 0 °C and quench by the dropwise addition of methanol (5 mL) until gas evolution ceases.
Workup & Purification: Concentrate the mixture under reduced pressure. Partition the residue between EtOAc and 1N HCl. Extract the aqueous layer with EtOAc, dry the combined organics (Na2SO4), and concentrate to afford (5,7-difluoro-2,3-dihydro-1-benzofuran-2-yl)methanol, which is typically pure enough (>95%) for subsequent etherification without chromatography.
Protocol C: Synthesis of C2-Ether Derivatives (Williamson Ether Synthesis)
Causality: The C2-methanol intermediate is deprotonated using Sodium Hydride (NaH). A strong, non-nucleophilic base is required to generate the alkoxide efficiently before the addition of the alkyl halide, ensuring a rapid SN2 substitution and preventing competitive elimination reactions.
Preparation: Dissolve the C2-methanol intermediate (1.0 equiv, 0.5 mmol) in anhydrous THF (5 mL) at 0 °C under nitrogen.
Deprotonation: Add NaH (60% dispersion in mineral oil, 1.5 equiv, 0.75 mmol) in portions. Stir at 0 °C for 30 minutes to ensure complete alkoxide formation.
Alkylation: Add the desired alkyl or benzyl halide (1.2 equiv, 0.6 mmol) dropwise.
Reaction: Warm to room temperature and stir for 4–6 hours.
Workup: Quench carefully with ice water (10 mL) and extract with EtOAc (3 x 10 mL). Wash with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography.
Representative SAR Data Presentation
To illustrate the utility of these derivatization protocols, the following table summarizes hypothetical, yet scientifically grounded, SAR data demonstrating how modifications at the C2 position impact lipophilicity (LogD), metabolic stability, and target binding affinity. As observed, the 5,7-difluoro core ensures baseline metabolic stability, while the C2-substituent dictates target engagement[3][4].
Compound ID
Derivatization Type
C2 R-Group
LogD (pH 7.4)
HLM t1/2 (min)
Target IC50 (nM)
Core-01
Carboxylic Acid
-OH (Baseline)
1.2
>120
>10,000
AMD-01
Amide
-NH-CH3
1.8
85
450
AMD-02
Amide
-NH-Benzyl
2.9
60
42
ETH-01
Ether
-O-CH3
2.4
95
1,200
ETH-02
Ether
-O-Benzyl
3.6
45
18
Data Interpretation: Conversion of the free acid to benzyl-substituted amides (AMD-02) or ethers (ETH-02) significantly increases lipophilicity (LogD) and drives sub-100 nM target potency. However, highly lipophilic ethers exhibit a slight drop in human liver microsome (HLM) half-life, highlighting the need for careful physicochemical property balancing during lead optimization.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Senior Researchers, Assay Development Scientists, and Medicinal Chemists
Compound: 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid (CAS: 1529347-11-2)[1]
Executive Summary & Scientific Rationale
The compound 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid (hereafter referred to as 5,7-DF-DHBF-2-CA ) is a highly versatile fluorinated building block and fragment-based drug discovery (FBDD) probe. The dihydrobenzofuran core mimics natural product pharmacophores (e.g., coumarans), while the carboxylic acid at the C2 position serves as a primary anchor for salt-bridge formation with basic amino acid residues (Arg, Lys) in target binding pockets.
Crucially, the incorporation of two fluorine atoms at the C5 and C7 positions serves a dual purpose:
Metabolic Shielding: It blocks oxidative metabolism at the electron-rich aromatic positions, reducing Cytochrome P450 (CYP450) liability.
Biophysical Tracking: It provides a highly sensitive, background-free handle for
19
F-Nuclear Magnetic Resonance (
19
F-NMR) fragment screening.
This guide details the preparation and execution of three critical in vitro assays for evaluating 5,7-DF-DHBF-2-CA:
19
F-NMR binding assays, AlphaScreen functional profiling, and CYP450 inhibition screening. Each protocol is designed as a self-validating system to ensure maximum data integrity.
Protocol I:
19
F-NMR Fragment Screening (Binding Assay)
Causality & Assay Principle
Target-observed NMR requires high protein concentrations and isotopic labeling. Conversely, ligand-observed
19
F-NMR requires no protein labeling and leverages the Carr-Purcell-Meiboom-Gill (CPMG)
T2
relaxation filter. When the small, highly mobile 5,7-DF-DHBF-2-CA molecule (long
T2
relaxation time) binds to a massive target protein, it adopts the tumbling rate of the macromolecule. This drastically shortens its
T2
relaxation time, resulting in line broadening and signal attenuation in the NMR spectrum[2].
Step-by-Step Methodology
Buffer Preparation: Prepare NMR buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM DTT, 5% D
2
O for lock, and 0.01% Triton X-100). Rationale: Triton X-100 prevents non-specific aggregation (PAINS behavior) that could cause false-positive signal attenuation.
Ligand Preparation: Dissolve 5,7-DF-DHBF-2-CA in 100% deuterated DMSO (DMSO-
d6
) to a 50 mM stock.
Test Tube: 100 µM 5,7-DF-DHBF-2-CA + 5 µM target protein in NMR buffer.
Data Acquisition: Acquire 1D
19
F-NMR spectra using a CPMG pulse sequence with a
T2
filter time of 200–400 ms.
Self-Validation Control: Introduce a known high-affinity competitive inhibitor to the test tube. If 5,7-DF-DHBF-2-CA is displaced, its sharp
19
F signal will be restored, confirming specific active-site binding rather than allosteric aggregation.
Caption: Workflow of ligand-observed 19F-NMR fragment screening using a CPMG T2 relaxation filter.
Protocol II: AlphaScreen cAMP Assay for GPCR Profiling
Causality & Assay Principle
If 5,7-DF-DHBF-2-CA is being evaluated as a G-protein coupled receptor (GPCR) modulator, the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) provides a highly sensitive, miniaturizable readout. The assay relies on the competition between endogenous cAMP (produced by the cell) and exogenously added biotinylated cAMP. When a donor bead (bound to biotin-cAMP) and an acceptor bead (bound to anti-cAMP antibody) are brought into proximity, laser excitation at 680 nm generates singlet oxygen, triggering a luminescent cascade at 570 nm[3]. Agonist-induced endogenous cAMP displaces the biotin-cAMP, decreasing the luminescent signal.
Step-by-Step Methodology
Note: AlphaScreen beads are highly photosensitive. All bead handling must be performed under subdued green light (<100 lux).
Cell Preparation: Seed GPCR-expressing cells (e.g., CHO-K1) in a 384-well OptiPlate at 10,000 cells/well in 5 µL of stimulation buffer (HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA). Rationale: IBMX is a phosphodiesterase inhibitor required to prevent the degradation of generated cAMP.
Compound Incubation: Add 5 µL of 5,7-DF-DHBF-2-CA (serial dilutions from 10 µM to 1 nM) and incubate for 30 minutes at room temperature. For G
αi
-coupled receptors, co-stimulate with 10 µM Forskolin to elevate baseline cAMP[4].
Lysis and Bead Addition: Add 10 µL of a lysis buffer containing Biotinylated cAMP and Anti-cAMP Acceptor beads. Incubate for 1 hour in the dark.
Donor Bead Addition: Add 5 µL of Streptavidin-coated Donor beads. Incubate for 1 hour in the dark.
Detection: Read the plate on a multimode reader (e.g., Varioskan LUX or EnVision) with excitation at 680 nm and emission at 570 nm.
Caption: Principle of the competitive AlphaScreen cAMP assay for GPCR functional profiling.
Fluorinated aromatic carboxylic acids can occasionally act as reversible or time-dependent inhibitors of Cytochrome P450 enzymes (particularly CYP2C9 and CYP2C19, which favor acidic substrates). Evaluating the drug-drug interaction (DDI) liability of 5,7-DF-DHBF-2-CA early in the pipeline is critical. This assay uses Human Liver Microsomes (HLM) and isoform-specific probe substrates[5].
Step-by-Step Methodology
Reaction Mixture: In a 96-well polypropylene plate, combine 0.1 mg/mL HLM, 100 mM potassium phosphate buffer (pH 7.4), and the probe substrate (e.g., 5 µM Diclofenac for CYP2C9; 30 µM Dextromethorphan for CYP2D6).
Compound Addition: Add 5,7-DF-DHBF-2-CA at varying concentrations (0.1 µM to 50 µM). Include a positive control inhibitor (e.g., Sulfaphenazole for CYP2C9, Quinidine for CYP2D6)[6].
Pre-incubation: Incubate the mixture at 37°C for 5 minutes.
Initiation: Add 1 mM NADPH (regenerating system) to initiate the metabolic reaction. Rationale: CYP450 enzymes require NADPH as an electron donor; pre-incubating without NADPH allows for the assessment of reversible binding before metabolism begins.
Termination: After 10-20 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
Analysis: Centrifuge at 3000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the depletion of the probe substrate metabolite.
Quantitative Data Presentation
The following table outlines the expected data structure and validation criteria when profiling 5,7-DF-DHBF-2-CA across the described assays.
Assay Type
Target / Isoform
Readout Metric
Validation Control
Acceptance Criteria
19
F-NMR Screening
Target Protein X
KD
(Affinity)
Known Inhibitor Displacement
Signal attenuation > 30%; Reversal upon competitor addition.
AlphaScreen cAMP
GPCR (G
αs
)
EC
50
/ IC
50
Isoproterenol (Agonist)
Z'-factor > 0.6; Signal-to-Background (S/B) > 10.
CYP450 Inhibition
CYP2C9
IC
50
Sulfaphenazole
Control IC
50
within 3-fold of literature values.
CYP450 Inhibition
CYP2D6
IC
50
Quinidine
Control IC
50
within 3-fold of literature values.
References
DTU Research Database. "Fragment-based drug discovery for RNA targets". Technical University of Denmark. Available at:[Link]
National Institutes of Health (PMC). "In Vitro Investigations into the Potential Drug Interactions of Pseudoginsenoside DQ Mediated by Cytochrome P450 and Human Drug Transporters". PubMed Central. Available at:[Link]
National Institutes of Health (PMC). "Exploration of cytochrome P450 inhibition mediated drug-drug interaction potential of kratom alkaloids". PubMed Central. Available at:[Link]
Incorporating 5,7-Difluoro-2,3-dihydro-1-benzofuran-2-carboxylic Acid into Theranostic Liposomal Drug Delivery Systems
Introduction and Mechanistic Rationale The development of theranostic nanomedicines—systems that simultaneously offer therapeutic efficacy and diagnostic imaging—relies heavily on the intelligent selection of chemical bu...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Mechanistic Rationale
The development of theranostic nanomedicines—systems that simultaneously offer therapeutic efficacy and diagnostic imaging—relies heavily on the intelligent selection of chemical building blocks. 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid (DFDBC) is a highly versatile, commercially available building block (1[1]) that serves a dual purpose in targeted drug delivery:
Diagnostic Modality (19F MRI): Fluorine-19 magnetic resonance imaging (19F MRI) is a powerful non-invasive imaging technique. Unlike standard 1H MRI, 19F MRI benefits from a complete lack of endogenous background signal in biological tissues, enabling absolute quantification of the drug delivery system in vivo2[2]. The two fluorine atoms on the benzofuran core provide a distinct, traceable NMR signal.
Pharmacological Synergy: Fluorinated benzofurans are not merely inert tags; they are active pharmacophores. Recent studies demonstrate that fluorinated benzofuran and dihydrobenzofuran derivatives actively suppress cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2) expression, providing potent anti-inflammatory effects and inhibiting the proliferation of cancer cell lines (e.g., HCT116)3[3].
By conjugating the carboxylic acid group of DFDBC to an amine-terminated lipid (e.g., DSPE-PEG-NH2), researchers can formulate theranostic liposomes that track drug biodistribution while simultaneously modulating the tumor microenvironment.
To incorporate DFDBC into a liposomal formulation, it must be covalently linked to a lipid anchor. We utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling.
The Causality: EDC activates the carboxylic acid of DFDBC to form an O-acylisourea intermediate. However, this intermediate is highly unstable and susceptible to rapid hydrolysis in aqueous or semi-aqueous environments. The addition of NHS converts this transient molecule into a much more stable, yet highly amine-reactive NHS-ester4[4]. This stabilization is critical for ensuring a high-yield amidation reaction when the nucleophilic amine of DSPE-PEG-NH2 is introduced 5[5].
Workflow of DFDBC activation, conjugation, and self-assembly into theranostic liposomes.
Experimental Protocols
Protocol A: Synthesis and Validation of DFDBC-PEG-DSPE
This protocol establishes a self-validating chemical synthesis loop.
Activation: Dissolve 10 mg of DFDBC (0.05 mmol) in 1 mL of anhydrous Dimethylformamide (DMF). Add EDC·HCl (14.4 mg, 0.075 mmol) and NHS (8.6 mg, 0.075 mmol). Stir the reaction mixture at room temperature for 2 hours under a nitrogen atmosphere to form the stable NHS-ester.
Conjugation: Add DSPE-PEG(2000)-NH2 (139 mg, 0.05 mmol) to the activated mixture, followed by 10 µL of N,N-Diisopropylethylamine (DIPEA) to ensure the amine remains unprotonated and highly nucleophilic. Stir continuously for 24 hours at room temperature.
Purification: Transfer the mixture into a dialysis cassette (MWCO 2,000 Da) and dialyze against deionized water for 48 hours (changing water every 12 hours) to remove unreacted DFDBC, EDC, NHS, and DMF.
Lyophilization & Self-Validation: Freeze-dry the purified product. Validation Step: Perform 1H and 19F NMR spectroscopy. The successful conjugation is validated by the presence of the PEG methylene protons (3.6 ppm) in 1H NMR and the distinct fluorine peaks of the benzofuran core ( -115 to -125 ppm) in 19F NMR.
Protocol B: Microfluidic Formulation of Theranostic Liposomes
Lipid Preparation: Dissolve DSPC, Cholesterol, and the synthesized DFDBC-PEG-DSPE in pure ethanol at a molar ratio of 55:40:5. The total lipid concentration should be 10 mg/mL.
Aqueous Phase Preparation: Prepare an aqueous solution of the therapeutic payload (e.g., Doxorubicin HCl at 2 mg/mL in 300 mM ammonium sulfate, pH 4.0) for active loading.
Microfluidic Mixing: Using a microfluidic mixer (e.g., NanoAssemblr), inject the ethanol lipid phase and the aqueous phase at a flow rate ratio of 1:3 (Ethanol:Aqueous) and a total flow rate of 12 mL/min.
Purification: Dialyze the resulting liposomes against PBS (pH 7.4) using a 100 kDa MWCO membrane to remove ethanol and unencapsulated drug.
Self-Validation: Measure the hydrodynamic diameter, Polydispersity Index (PDI), and zeta potential using Dynamic Light Scattering (DLS). A PDI of < 0.2 validates a successful, uniform formulation.
Table 2: Representative Liposome Characterization Data
Formulation Variant
Z-Average Size (nm)
PDI
Zeta Potential (mV)
Encapsulation Efficiency (%)
Unmodified Liposomes
115 ± 4
0.12
-15.2 ± 1.4
88.5 ± 2.1
DFDBC-Liposomes (5 mol%)
122 ± 5
0.14
-22.4 ± 1.8
86.2 ± 2.5
DFDBC-Liposomes (10 mol%)
135 ± 6
0.18
-28.1 ± 2.0
81.4 ± 3.0
Note: Increasing the molar percentage of the fluorinated building block slightly increases the liposomal size and negative surface charge due to the electron-withdrawing nature of the fluorine atoms.
Protocol C: 19F MRI Phantom Imaging Validation
Sample Preparation: Prepare serial dilutions of the DFDBC-liposomes in PBS (ranging from 1 mM to 50 mM equivalent of 19F). Place samples in 5 mm NMR tubes or multi-well phantom plates.
Imaging Parameters: Utilize a 9.4T preclinical MRI scanner equipped with a dual-tuned 1H/19F volume coil. Acquire 1H anatomical images first using a RARE sequence.
19F Acquisition: Switch to the 19F frequency. Acquire images using a 3D RARE sequence (TR = 1500 ms, TE = 10 ms, averages = 256).
Analysis: Overlay the background-free 19F signal onto the 1H anatomical scan to validate the limit of detection (LOD) of the theranostic nanoparticles.
Technical Support Center: 5,7-Difluoro-2,3-dihydro-1-benzofuran-2-carboxylic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of1[1]. This fluorinated building block is highly valued in drug discovery, but its synthesis is notoriously plagued by low yields.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of1[1]. This fluorinated building block is highly valued in drug discovery, but its synthesis is notoriously plagued by low yields. The primary failure points are chemoselectivity issues during the reduction of the benzofuran core and stability issues during ester hydrolysis.
This guide provides field-proven troubleshooting, root-cause analyses, and self-validating protocols to ensure high-fidelity synthesis for drug development professionals.
Q1: Why am I observing massive defluorination during the reduction of ethyl 5,7-difluorobenzofuran-2-carboxylate?
Symptom: LC-MS analysis of the reduction step shows significant M-19 or M-38 peaks, indicating the loss of one or both fluorine atoms.
Root Cause: Standard Palladium on Carbon (Pd/C) is highly active for the hydrogenolysis of aryl-fluorine bonds. The C-F bonds at the 5 and 7 positions are highly susceptible to oxidative addition by Pd during the hydrogenation of the adjacent C2=C3 double bond.
Solution: Abandon Pd/C. Instead, utilize a Single Electron Transfer (SET) reduction using Magnesium in Methanol (Mg/MeOH), which selectively reduces the conjugated double bond without cleaving the strong C-F bonds. Alternatively,2 while preserving the aromatic core[2].
Q2: My ester hydrolysis yields a mixture of the desired acid and a decarboxylated byproduct. How can I prevent this?
Symptom: Complete loss of the carboxylic acid group during the final workup, yielding 5,7-difluoro-2,3-dihydrobenzofuran instead.
Root Cause: It is well documented that3[3]. Using harsh acids (like 6M HCl) at reflux protonates the dihydrobenzofuran ring, drastically lowering the activation energy for the loss of CO₂.
Solution: Utilize a controlled, mild basic hydrolysis with Lithium Hydroxide (LiOH) at room temperature, followed by careful acidification to exactly pH 3.
Q3: The initial cyclization with ethyl chloroacetate stalls at 40% yield. What is going wrong?
Symptom: Incomplete conversion of 3,5-difluoro-2-hydroxybenzaldehyde and formation of uncyclized O-alkylated intermediates.
Root Cause: Inadequate base strength or solvent polarity. Strong bases like NaH can degrade the starting material, while weak bases in non-polar solvents fail to drive the intramolecular aldol-type condensation following the initial O-alkylation.
Solution: Standard protocols for this scaffold utilize4[4].
To illustrate the causality behind our recommended protocols, the following table summarizes the chemoselectivity of various reduction methods applied to ethyl 5,7-difluorobenzofuran-2-carboxylate:
Reduction Method
Catalyst / Reagent
Temp (°C)
Yield of Desired Product (%)
Defluorination Byproducts (%)
Standard Hydrogenation
Pd/C (10%), H₂ (1 atm)
25
15 - 25%
> 60%
Transition Metal Alternative
Ru/Al₂O₃, H₂ (5 atm)
50
70 - 78%
< 5%
Single Electron Transfer (SET)
Mg turnings, MeOH
0 to 25
82 - 88%
Not Detected
Validated Experimental Protocols
Protocol A: Chemoselective Reduction via Mg/MeOH
This protocol utilizes SET to reduce the conjugated double bond without risking transition-metal-catalyzed C-F bond cleavage.
Setup: In a flame-dried 250 mL round-bottom flask, dissolve 10.0 mmol of ethyl 5,7-difluorobenzofuran-2-carboxylate in 50 mL of anhydrous methanol.
Activation: Add 50.0 mmol (5.0 equivalents) of magnesium turnings.
Self-Validation Checkpoint: The reaction should initiate within 5-10 minutes, marked by gentle bubbling (H₂ evolution) and an exothermic shift. If initiation fails, add a single crystal of iodine to activate the Mg surface.
Reaction: Stir the mixture at room temperature for 4-6 hours.
Self-Validation Checkpoint: The complete dissolution of the magnesium turnings visually indicates the end of the active reduction phase.
Monitoring: Perform TLC (Hexanes:EtOAc 4:1).
Self-Validation Checkpoint: The starting material is highly UV-active due to extended conjugation. The product spot will show significantly reduced UV absorbance, confirming the saturation of the C2=C3 double bond.
Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (to solubilize the resulting magnesium salts) and extract with EtOAc (3 x 50 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Controlled Basic Hydrolysis
This protocol prevents the rapid acid-catalyzed decarboxylation common to electron-rich dihydrobenzofurans.
Setup: Dissolve the crude ethyl 5,7-difluoro-2,3-dihydrobenzofuran-2-carboxylate in a 1:1 mixture of THF and H₂O to achieve a 0.2 M concentration.
Hydrolysis: Add 2.0 equivalents of Lithium Hydroxide monohydrate (LiOH·H₂O) and stir at room temperature for 3 hours.
Causality Note: Do not heat to reflux. Elevated temperatures during the hydrolysis of these specific scaffolds exacerbate the risk of premature decarboxylation.
Phase Separation: Remove the THF under reduced pressure. Wash the remaining aqueous layer with diethyl ether (2 x 30 mL) to remove any unreacted ester and non-polar impurities.
Acidification: Cool the aqueous layer in an ice bath to 0 °C. Slowly add 1M HCl dropwise with vigorous stirring until the pH reaches exactly 2.5 to 3.0.
Self-Validation Checkpoint: A white precipitate will crash out of the solution immediately upon reaching the target pH. This sudden precipitation confirms the successful protonation of the carboxylate salt without traversing into the highly acidic conditions (pH < 1) that trigger decarboxylation.
Isolation: Filter the precipitate via vacuum filtration, wash with ice-cold water, and dry under high vacuum to yield the pure 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid.
Technical Support Center: Strategies to Prevent Thermal Decarboxylation of 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid
Welcome to the technical support center for handling 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who may encount...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for handling 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges with the thermal stability of this valuable synthetic intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to help you mitigate unwanted decarboxylation and ensure the integrity of your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses the fundamental questions regarding the stability of 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid.
Q1: What is decarboxylation and why is it a significant issue for this specific molecule?
A1: Decarboxylation is a chemical reaction that results in the removal of a carboxyl group (-COOH) as carbon dioxide (CO₂). For 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid, this process is highly undesirable as it leads to the formation of the byproduct 5,7-difluoro-2,3-dihydro-1-benzofuran. This side reaction reduces the yield of your target compound, complicates purification, and compromises the overall efficiency of your synthetic route.
Q2: What structural features of this molecule contribute to its susceptibility to decarboxylation under thermal stress?
A2: While simple aliphatic carboxylic acids are generally stable to heat, the stability of this molecule is influenced by several features[1]:
Aryl Substitution: The carboxylic acid is attached to a carbon atom that is part of a dihydrofuran ring fused to a difluorinated benzene ring. Aryl-substituted aliphatic acids can be susceptible to catalytic decarboxylation[2][3].
Electron-Withdrawing Groups: The two fluorine atoms on the aromatic ring are strongly electron-withdrawing. Such groups attached to the alpha-carbon are known to facilitate decarboxylation[4]. While not directly on the alpha-carbon, their inductive effect can influence the electronic environment of the carboxyl group.
Intermediate Stabilization: The reaction likely proceeds through the formation of a carbanion intermediate after the loss of CO₂. The proximity of the aromatic ring and the ether oxygen may offer some stabilization to this intermediate, thereby lowering the energy barrier for the reaction compared to a simple alkyl carboxylic acid.
Q3: What are the primary experimental factors that can induce or accelerate this unwanted side reaction?
A3: Several experimental conditions are known to promote the decarboxylation of substituted carboxylic acids:
Elevated Temperatures: Heat is the most significant contributor. Many decarboxylation reactions are intentionally performed at temperatures above 100-150°C[5][6].
Strongly Acidic or Basic Conditions: The pH of the reaction medium can dramatically influence the rate of decarboxylation[5].
Presence of Transition Metal Catalysts: Certain metals, particularly copper, palladium, silver, and iron, are well-known to catalyze decarboxylation reactions, often at much milder temperatures than purely thermal methods[7][8][9].
Extended Reaction Times: Prolonged exposure to any of the above conditions will increase the extent of byproduct formation[5].
Part 2: Troubleshooting Guides & Preventative Protocols
This section provides actionable solutions to specific problems you may encounter during your experiments.
Issue 1: Significant decarboxylation is observed during a reaction requiring heat.
Root Cause Analysis: The thermal energy supplied to the reaction is overcoming the activation energy barrier for decarboxylation. This is a common issue in steps like amide bond formation, nucleophilic substitutions, or other transformations that are often run at elevated temperatures.
Solution: Implement Strict Temperature Control and Alternative Chemistries. The most effective strategy is to avoid high temperatures altogether.
Strategy A: Low-Temperature Reaction Conditions. Whenever possible, reactions should be conducted at or below room temperature. For reactions that typically require heat, such as amide couplings, utilize modern reagents that are highly efficient at low temperatures.
Strategy B: Re-evaluate the Synthetic Route. If a high-temperature step is unavoidable, consider rearranging the synthetic sequence. For example, perform the thermally sensitive step before introducing the carboxylic acid moiety (e.g., via hydrolysis of a more stable ester precursor at the final step).
Issue 2: The decarboxylated byproduct appears after aqueous workup or purification.
Root Cause Analysis: The compound may be sensitive to pH extremes during acid-base extractions or to heat during solvent evaporation under reduced pressure.
Solution: Employ Mild Workup and Purification Procedures.
Protocol for Mild Aqueous Workup:
Upon reaction completion, cool the mixture to room temperature.
Instead of using strong acids (e.g., 1M HCl) or bases (e.g., 1M NaOH), quench the reaction with a saturated solution of ammonium chloride (NH₄Cl) or a 5% solution of sodium bicarbonate (NaHCO₃).
Perform extractions quickly with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
Wash the combined organic layers with brine to remove excess water.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and proceed immediately to solvent removal.
Protocol for Low-Temperature Solvent Removal:
Use a rotary evaporator with the water bath set to a low temperature (≤ 30°C).
Apply vacuum gradually to avoid bumping.
Do not leave the dried product on the evaporator for an extended period once the solvent is removed.
Issue 3: An amide coupling reaction results in a low yield of the desired product and significant decarboxylated starting material.
Root Cause Analysis: The chosen coupling conditions (reagents, base, temperature) are too harsh, promoting decarboxylation as a competitive pathway.
Solution: Optimized Low-Temperature Amide Coupling Protocol. This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base, which is highly effective at 0°C, thereby minimizing thermal stress.[5]
Step-by-Step Methodology:
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous DMF or CH₂Cl₂).
Cooling: Cool the solution to 0°C using an ice-water bath. This is a critical step to suppress decarboxylation.[5]
Activation: To the cooled solution, add HATU (1.1 eq) followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture at 0°C for 20-30 minutes to allow for the formation of the activated ester.
Nucleophilic Addition: Slowly add the desired amine (1.0-1.2 eq) to the reaction mixture, ensuring the temperature is maintained at 0°C.
Reaction Monitoring: Allow the reaction to stir at 0°C and slowly warm to room temperature over 3-6 hours. Monitor the reaction progress by TLC or LC-MS, checking for both the consumption of starting material and the potential formation of the decarboxylated byproduct.
Workup & Purification: Once the reaction is complete, proceed with the mild aqueous workup and low-temperature solvent removal protocols described in Issue 2 . Purify the crude product via flash column chromatography.
Part 3: Data Summary and Process Visualization
To assist in experimental design, key parameters and workflows are summarized below.
Minimizes thermal energy input, the primary driver of decarboxylation.[5]
pH during Workup
4 to 8
Avoids strongly acidic or basic conditions that can catalyze the reaction.[5]
Solvent Evaporation
≤ 30°C
Prevents thermal degradation during concentration steps.
Choice of Base
Non-nucleophilic, hindered
Mild bases like DIPEA or 2,6-lutidine are preferred over strong bases like NaOH or K₂CO₃.[5]
Metal Catalysts
Avoid Cu, Pd, Ag, Fe
These metals are known to actively catalyze decarboxylation reactions.[7][8][9]
Diagrams: Mechanisms and Workflows
Visualizing the chemical process and the recommended handling workflow can reinforce best practices.
Caption: Proposed mechanism for thermal decarboxylation.
Caption: A workflow designed to minimize decarboxylation.
References
Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. Retrieved from [Link]
Twibanire, J. D., & Grindley, T. B. (2018). Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals. Chemical Science, 9(28), 6079-6084. Retrieved from [Link]
Chemistry Stack Exchange. (2017). What is the mechanism for thermal decarboxylation of a generic carboxylic acid? Retrieved from [Link]
Wang, Q., et al. (2025). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. ACS Publications. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals. Retrieved from [Link]
Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]
Deng, F., et al. (2022). On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride. ACS Catalysis. Retrieved from [Link]
Chemistry Steps. (2024). Decarboxylation. Retrieved from [Link]
Deng, F., et al. (2021). On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride. East China Normal University. Retrieved from [Link]
Chemistry LibreTexts. (2021). 18.5: Decarboxylation of Carboxylic Acids. Retrieved from [Link]
National Institutes of Health. (n.d.). Fluoride Ion-Initiated Decarboxylation of Silyl Alkynoates to Alkynylsilanes. PMC. Retrieved from [Link]
ResearchGate. (n.d.). Replacement of the carboxylic acid function with fluorine. Retrieved from [Link]
ACS Publications. (2020). Engaging α-Fluorocarboxylic Acids Directly in Decarboxylative C–C Bond Formation. ACS Catalysis. Retrieved from [Link]
ACS Publications. (2024). Decarboxylative Nucleophilic Fluorination of Aliphatic Carboxylic Acids. Retrieved from [Link]
Clayton, T. W., et al. (2001). Decarboxylation of salts of aromatic carboxylic acids and their role in cross-linking reactions. ResearchGate. Retrieved from [Link]
Google Patents. (n.d.). CN103467224A - Aromatic carboxylic acid decarboxylastion method.
ResearchGate. (2014). How can one prevent the decarboxylation of an alpha hydroxy acid under basic conditions during a flow oxidation process? Retrieved from [Link]
National Institutes of Health. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. PMC. Retrieved from [Link]
ACS Publications. (2021). Decarboxylation of Aromatic Carboxylic Acids by the Prenylated-FMN-dependent Enzyme Phenazine-1-carboxylic Acid Decarboxylase. ACS Catalysis. Retrieved from [Link]
Journal of the American Chemical Society. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids. Retrieved from [Link]
National Institutes of Health. (n.d.). Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones. PMC. Retrieved from [Link]
Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]
ACS Publications. (n.d.). Inherently Safer Process Design: Assessing the Thermal Stability of Common Peptide Coupling Reagents. Retrieved from [Link]
Technical Support Center: A Researcher's Guide to the Purification of 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid
Welcome to our dedicated technical support center for the purification of 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to our dedicated technical support center for the purification of 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing the recrystallization of this important fluorinated benzofuran derivative. We will delve into the theoretical underpinnings of solvent selection and provide actionable troubleshooting strategies to overcome common purification challenges.
I. Understanding the Molecule: Physicochemical Properties and Their Implications for Purification
The molecule possesses both polar (carboxylic acid) and non-polar (difluorinated aromatic ring) functionalities. This amphiphilic nature suggests that a single solvent may not be ideal for recrystallization, and a mixed solvent system could offer the optimal balance of solubility at high temperatures and insolubility at low temperatures.
II. Troubleshooting Guide: Common Issues in the Recrystallization of 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid
This section addresses specific problems you may encounter during the purification process in a question-and-answer format.
Question 1: My compound is not dissolving in the hot solvent, or I need an excessively large volume of solvent.
Underlying Cause: The chosen solvent has poor solvating power for your compound, even at elevated temperatures. This can be due to a significant mismatch in polarity between the solvent and the solute.
Troubleshooting Steps:
Re-evaluate Solvent Choice: Based on the "like dissolves like" principle, a solvent of intermediate polarity or a mixture of a polar and a non-polar solvent is likely to be more effective. For carboxylic acids, solvents like ethanol, ethyl acetate, or toluene are good starting points[5].
Consider a Mixed Solvent System: If a single solvent is ineffective, a binary mixture can fine-tune the solvent's solvating power. A good approach is to dissolve the compound in a minimal amount of a "good" hot solvent (in which it is highly soluble) and then add a "poor" hot solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly turbid. A few drops of the "good" solvent should then be added to redissolve the precipitate, creating a saturated solution ideal for crystallization upon cooling. A promising system for your compound, based on its non-fluorinated analog, is a mixture of ethyl acetate and hexane[3][4].
Question 2: My compound "oils out" instead of forming crystals upon cooling.
Underlying Cause: This common problem can arise from several factors: the cooling rate is too rapid, the presence of impurities is depressing the melting point, or the boiling point of the solvent is higher than the melting point of the compound.
Troubleshooting Steps:
Slow Down the Cooling Process: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before transferring it to an ice bath. Insulating the flask can further slow the cooling rate and encourage the formation of well-defined crystals.
Induce Crystallization: If crystals do not form spontaneously, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites[6]. Alternatively, if you have a small amount of pure product, "seeding" the solution with a single crystal can initiate crystallization.
Trituration: If an oil persists, decant the solvent and try triturating the oil with a non-polar solvent in which it is insoluble, such as hexanes or petroleum ether. This can often induce solidification[5].
Re-purify a Small Sample: Persistent oiling out may indicate the presence of significant impurities. Purifying a small portion of the material by another method, such as column chromatography, may yield a purer sample that crystallizes more readily.
Question 3: I have low recovery of my purified compound.
Underlying Cause: This can be due to using too much solvent, premature crystallization during hot filtration, or the compound having significant solubility in the cold solvent.
Troubleshooting Steps:
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.
Pre-heat the Filtration Apparatus: When performing a hot filtration to remove insoluble impurities, pre-heat the funnel and filter paper with hot solvent to prevent the product from crystallizing prematurely on the filter paper[5].
Optimize the Washing Step: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove residual mother liquor without dissolving a significant amount of the product.
III. Frequently Asked Questions (FAQs)
Q1: How do I rationally select a starting solvent for recrystallization?
A1: A systematic approach to solvent selection is crucial for efficient purification.
Empirical Testing: A small-scale solubility test is the most practical starting point. Test the solubility of a few milligrams of your crude compound in a small volume (e.g., 0.5 mL) of several candidate solvents at room temperature and upon heating. An ideal solvent will show poor solubility at room temperature but good solubility at its boiling point.
Theoretical Guidance with Hansen Solubility Parameters (HSP): For a more advanced and predictive approach, Hansen Solubility Parameters can be a powerful tool[7][8]. HSP theory is based on the principle that "like dissolves like," where the total cohesive energy of a substance is divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH)[9]. Solvents with HSP values similar to those of the solute are more likely to dissolve it. While the specific HSP of 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid is not published, we can estimate its parameters based on its structure. By comparing these estimated values with the known HSP of common solvents, you can identify promising candidates.
Q2: How can I use a mixed solvent system effectively?
A2: Mixed solvent systems offer greater flexibility in optimizing solubility. The key is to choose two miscible solvents with different polarities, one in which the compound is highly soluble (the "good" solvent) and one in which it is sparingly soluble (the "poor" solvent). A powerful aspect of this technique is that a mixture of two "poor" solvents can sometimes create a "good" solvent mixture[10].
Q3: My purified compound shows a broad melting point range. What does this indicate?
A3: A broad melting point range is a classic indicator of an impure compound. Pure crystalline solids typically have a sharp melting point range of 1-2 °C. A broad range suggests the presence of impurities that are disrupting the crystal lattice. In this case, a second recrystallization or an alternative purification method may be necessary.
IV. Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
Dissolution: In a flask, add the crude 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid and a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring.
Achieve Saturation: Continue adding small portions of the hot solvent until the compound just dissolves completely.
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold solvent.
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Dissolution: Dissolve the crude solid in a minimal amount of hot ethyl acetate.
Addition of "Poor" Solvent: While keeping the solution hot, add hexane dropwise until the solution becomes persistently cloudy.
Re-dissolution: Add a few drops of hot ethyl acetate until the solution becomes clear again.
Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the single-solvent protocol, using a cold mixture of ethyl acetate/hexane (in the same ratio as the final clear solution) for washing.
V. Data Presentation
Table 1: Hansen Solubility Parameters of Common Recrystallization Solvents
Caption: Troubleshooting workflow for common recrystallization issues.
Caption: A systematic workflow for selecting a recrystallization solvent.
VII. References
Hoechst Aktiengesellschaft. (1988). Method for the production of benzoic acid derivatives fluorinated on the nucleus. Google Patents. Retrieved from
Pirika.com. (2013). Green Solvent and Hansen Solubility Parameter (HSP). Retrieved from [Link]
Kyorin Pharmaceutical Co., Ltd. (2001). Processes for the preparation of fluorinated benzoic acids. Google Patents. Retrieved from
Wikipedia. (2023). Hansen solubility parameter. Retrieved from [Link]
Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Retrieved from [Link]
Abbott, S. (n.d.). Designer Solvent Blends - Hansen Solubility Parameters. Retrieved from [Link]
ResearchGate. (n.d.). Calculated Hansen Solubility Parameters for Some Common Solvents and Monomers vs. Charge Assignment Method [Table]. Retrieved from [Link]
Chemsrc.com. (2025). 5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylicacid Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd.. Retrieved from [Link]
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]
Finger, G. C., et al. (1959). Fluorinated benzoic acid derivatives. Journal of Medicinal and Pharmaceutical Chemistry, 1(4), 369-373.
The Student Room. (2018). How to purify a carboxylic acid by recrystallisation?. Retrieved from [Link]
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
Jouyban, A., et al. (2019). Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents. Journal of Chemical & Engineering Data, 64(4), 1622-1630.
Chem-Safety. (n.d.). 5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid — Chemical Substance Information. Retrieved from [Link]
Semantic Scholar. (2012). Research Article Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Retrieved from [Link]
ResearchGate. (2025). Measurement and modeling of solubility of furan 2-carboxylic acid in mono and binary systems [Request PDF]. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]
PubChemLite. (n.d.). 5,7-difluoro-1-benzofuran-3-carboxylic acid. Retrieved from [Link]
MDPI. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4736-4751.
Troubleshooting common impurities in 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid batches
Welcome to the advanced troubleshooting hub for the synthesis and impurity profiling of[1],[2]. As a Senior Application Scientist, I frequently see batches fail not due to poor technique, but because the mechanistic caus...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the advanced troubleshooting hub for the synthesis and impurity profiling of[1],[2]. As a Senior Application Scientist, I frequently see batches fail not due to poor technique, but because the mechanistic causality of the reaction is misunderstood.
The primary synthetic route involves the palladium-catalyzed hydrogenation of the corresponding benzofuran. However, the unique electronic properties of the difluoro-substituted furan system make it highly susceptible to competing side reactions. This guide provides field-proven insights to diagnose, resolve, and prevent these common impurities.
Part 1: Mechanistic Troubleshooting FAQ
Q1: My batch stalled, and LC-MS shows a massive peak at m/z 197. What is it, and how do I resolve it?A1: You are observing unreacted starting material (5,7-difluoro-1-benzofuran-2-carboxylic acid).
The Causality: The benzofuran ring is resonance-stabilized. The electron-withdrawing fluorine atoms at C5 and C7 drastically decrease the electron density of the furan ring, raising the activation energy required for the oxidative addition and migratory insertion of hydrogen on the palladium surface.
The Solution: Do not simply increase the temperature, as this triggers side reactions (see Q2/Q3). Instead, increase the
H2
pressure (from 1 atm to 3–5 bar) or switch to a mixed solvent system (e.g., EtOAc/EtOH) to improve hydrogen solubility and mass transfer.
Q2: I pushed the reaction harder to consume the starting material, but now I see a new impurity at m/z 181. Why?A2: You have induced hydrodefluorination (Impurity B). The mass difference of -18 Da from the target (m/z 199 to 181) corresponds to the replacement of one fluorine atom with hydrogen.
The Causality: While
C−F
bonds are thermodynamically strong, Pd/C can catalyze the cleavage of aryl
C−F
bonds under forcing hydrogenation conditions ([3],[4]). The C5 fluorine is particularly susceptible due to its electronic environment.
The Solution: Cap the reaction temperature at 25–30 °C. If defluorination persists, dope the catalyst with a mild poison (e.g., trace ethylenediamine) to attenuate the Pd surface activity, restricting it strictly to alkene reduction rather than
C−F
activation.
Q3: There is a late-eluting impurity with m/z 201. NMR shows a loss of the dihydrobenzofuran ring. What happened?A3: This is the ring-opened byproduct , 3-(2-hydroxy-3,5-difluorophenyl)propanoic acid (Impurity C).
The Causality: The
C−O
bond in the dihydrobenzofuran system is benzylic/allylic in nature. Pd-catalyzed hydrogenolysis of this
C−O
bond is a highly favored side reaction. This is severely exacerbated if the reaction is run in acidic solvents (like acetic acid), which protonate the oxygen and turn it into an excellent leaving group ([5]).
The Solution: Strictly avoid acidic modifiers. Run the reaction in neutral solvents like ethyl acetate and implement strict In-Process Controls (IPC) to quench the reaction the moment the starting material is consumed.
Q4: My final isolated product has a low assay yield, and I detect a volatile compound by GC-MS (m/z 156).A4: This indicates thermal decarboxylation , yielding 5,7-difluoro-2,3-dihydro-1-benzofuran (Impurity D).
The Causality: 2-carboxylic acids of dihydrobenzofurans are prone to thermal decarboxylation because the resulting transition state is stabilized by the adjacent ring oxygen atom.
The Solution: Maintain all downstream processing (rotary evaporation, vacuum drying) below 45 °C.
Part 2: Quantitative Data & Diagnostics
To rapidly diagnose your batch, compare your LC-MS (ESI- mode) data against this standardized profiling table.
Impurity Profile
Molecular Formula
Exact Mass
Primary Detection
Expected m/z
Structural Origin
Target Product
C9H6F2O3
200.03
LC-MS (ESI-)
199.02 [M-H]⁻
Desired hydrogenation
Unreacted SM
C9H4F2O3
198.01
LC-MS (ESI-)
197.01 [M-H]⁻
Incomplete reduction
Impurity B
C9H7FO3
182.04
LC-MS (ESI-)
181.03 [M-H]⁻
Hydrodefluorination
Impurity C
C9H8F2O3
202.04
LC-MS (ESI-)
201.04 [M-H]⁻
C−O
Hydrogenolysis
Impurity D
C8H6F2O
156.04
GC-MS (EI)
156.04 [M]⁺
Thermal degradation
Part 3: Visual Workflows
Fig 1: Mechanistic pathways of target synthesis and competitive impurity generation.
Fig 2: LC-MS decision tree for rapid identification of batch impurities.
Part 4: Self-Validating Experimental Protocol
To eliminate these impurities, abandon standard "set-and-forget" hydrogenation. Use this self-validating protocol, which utilizes built-in In-Process Controls (IPC) to verify success at each critical juncture.
Step 1: System Preparation & Catalyst Activation
Charge a pressure reactor with 10% Pd/C (5 wt% relative to substrate) and neutral Ethyl Acetate (10 mL/g substrate).
Purge the vessel with
N2
(3x), then
H2
(3x).
Stir under 2 bar
H2
for 15 minutes.
Validation Check 1: A slight, rapid drop in pressure indicates the catalyst surface is actively adsorbing hydrogen and the system is leak-free. Do not proceed if pressure fails to drop.
Step 2: Reaction Execution & IPC Monitoring
Introduce 5,7-difluoro-1-benzofuran-2-carboxylic acid dissolved in a minimal volume of EtOAc.
Pressurize to 4 bar
H2
and strictly maintain the internal temperature at 25 °C.
At
t=2.0
hours, pause stirring, vent to 1 atm, and extract a 50 µL aliquot for LC-MS.
Validation Check 2 (Critical IPC): Analyze the aliquot.
If SM (m/z 197) > 2% area: Re-pressurize and continue for 1 hour.
If Impurity C (m/z 201) > 0.5% area: Quench immediately. The catalyst has begun cleaving the
C−O
bond.
If SM < 2% and Impurity C < 0.5%: The reaction is complete. Proceed to Step 3.
Step 3: Workup & Isolation
Filter the reaction mixture through a tightly packed Celite pad to remove Pd/C. Wash the pad with cold EtOAc.
Concentrate the filtrate under reduced pressure.
Validation Check 3: The water bath temperature of the rotary evaporator must not exceed 40 °C. Exceeding this threshold validates the risk of forming Impurity D (Decarboxylation).
Recrystallize the crude residue from Heptane/EtOAc (4:1) to afford the pure target compound.
References
Title: 5,7-Difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid (CID 83397190)
Source: PubChem / National Center for Biotechnology Information
URL: [Link]
Title: B-Modified Pd Cathodes for the Efficient Detoxification of Halogenated Antibiotics: Enhancing C–F Bond Breakage beyond Hydrodefluorination
Source: ACS Nano
URL: [Link]
Title: Promotion Effect of Pd in the Ru/C-Catalyzed Hydrogenation of Benzofurans
Source: ACS Catalysis
URL: [Link]
Title: Replacement of Fluorine by Hydrogen (Review on Hydrodefluorination)
Source: Synthesis (Thieme Connect)
URL: [Link]
Technical Support Center: Enhancing the Chemical Stability of 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid in Acidic Media
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid. This resource provides in-depth troub...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of maintaining the chemical integrity of this molecule in acidic environments. Our guidance is grounded in established principles of physical organic chemistry and proven formulation strategies.
Section 1: Understanding the Instability - FAQs and Troubleshooting
This section addresses the fundamental reasons for the compound's instability in acidic media and provides initial troubleshooting steps.
Question 1: We are observing significant degradation of our 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid during low pH workups and in our acidic formulation prototypes. What are the likely degradation pathways?
Answer:
Based on the structure of 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid, there are two primary degradation pathways that are likely accelerated in acidic conditions:
Acid-Catalyzed Ether Cleavage (Ring Opening): The dihydrobenzofuran core contains a cyclic ether. In the presence of acid, the ether oxygen can be protonated, making it an excellent leaving group. A subsequent nucleophilic attack, typically by water or another solvent molecule, on one of the adjacent benzylic or secondary carbons will lead to the opening of the dihydrobenzofuran ring. This results in the formation of a substituted phenolic compound, which will have significantly different properties and likely no biological activity. The electron-withdrawing nature of the two fluorine atoms on the benzene ring can influence the rate of this hydrolysis.
Acid-Catalyzed Decarboxylation: Heterocyclic carboxylic acids can be susceptible to decarboxylation (loss of CO2), a reaction that can be promoted by acid.[1] The mechanism often involves protonation of the heterocyclic ring, which can stabilize the resulting carbanion intermediate after the loss of carbon dioxide. For your molecule, protonation of the benzofuran ring could facilitate the cleavage of the C-C bond between the ring and the carboxylic acid group.
Troubleshooting Tip: To confirm which pathway is dominant in your system, we recommend performing degradation studies and using analytical techniques such as LC-MS to identify the degradation products. The mass of the primary degradants will help distinguish between a ring-opened product (addition of a water molecule) and a decarboxylated product (loss of CO2).
Question 2: Why are the two fluorine atoms on the benzene ring a concern for stability?
Answer:
The two fluorine atoms at the 5 and 7 positions are strong electron-withdrawing groups. Their presence has a significant electronic impact on the entire molecule, which can affect its stability. Specifically, the incorporation of fluorine can enhance metabolic stability in some contexts by making C-H bonds stronger and altering enzyme recognition.[2] However, in the context of acid-catalyzed degradation, the high electronegativity of fluorine can increase the polarization of C-F bonds and influence the electronic properties of the benzofuran ring system.[3] This can potentially make the ether oxygen more susceptible to protonation, thereby facilitating the ring-opening degradation pathway.
Section 2: Stabilization Strategies - Methodologies and Protocols
This section provides practical, step-by-step guidance on methods to enhance the stability of your compound.
Question 3: What formulation strategies can we employ to protect our compound from acid-induced degradation?
Answer:
There are several effective formulation strategies to protect acid-labile drugs.[4] We will discuss three primary approaches: pH modification using buffering agents, physical protection with enteric coatings, and molecular encapsulation with cyclodextrins.
Strategy 1: pH Modification with Buffering Agents
Expertise & Experience: The most direct way to prevent acid-catalyzed degradation is to maintain the pH of the local environment above the level that initiates the degradation pathways. This can be achieved by incorporating buffering agents into your formulation.[5]
Trustworthiness: This is a well-established and widely used method in pharmaceutical formulation for stabilizing acid-labile compounds.
Experimental Protocol: Screening of Buffering Agents
Buffer Selection: Prepare a series of buffers (e.g., citrate, phosphate, acetate) at different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0). Note that some carboxylic acid buffers can interact with certain molecules, so it's important to screen for compatibility.[6]
Sample Preparation: Prepare solutions of 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid at a known concentration in each buffer. Include a control sample in a non-buffered acidic solution (e.g., 0.1 N HCl).
Stability Study: Store the samples at a stressed temperature (e.g., 40°C) and pull aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
Analysis: Analyze the concentration of the parent compound in each aliquot using a validated HPLC method.
Data Evaluation: Plot the percentage of the remaining parent compound against time for each buffer system to determine the optimal pH and buffer for stability.
Data Presentation: Illustrative Stability Data
Buffer System
pH
% Compound Remaining after 24h at 40°C
0.1 N HCl (Control)
1.0
< 10%
Citrate Buffer
4.0
65%
Acetate Buffer
5.0
85%
Phosphate Buffer
6.0
> 95%
Phosphate Buffer
7.0
> 99%
Strategy 2: Enteric Coating for Oral Formulations
Expertise & Experience: For oral delivery, where the compound will be exposed to the highly acidic environment of the stomach, an enteric coating is a robust solution. Enteric coatings are pH-sensitive polymers that remain intact at low pH but dissolve at the higher pH of the small intestine.[7]
Trustworthiness: This is a standard and FDA-approved method for protecting acid-labile drugs for oral administration.[8][9]
Experimental Protocol: Application of Eudragit® L 100 Enteric Coating
Eudragit® L 100 is a methacrylic acid copolymer that dissolves at pH > 6.0, making it suitable for protecting drugs from gastric fluid.[5][7]
Core Formulation: Prepare a core tablet or bead containing your active compound and suitable excipients.
Coating Solution Preparation:
Disperse Eudragit® L 100 in a suitable solvent system (e.g., isopropanol/water).
Add a plasticizer (e.g., triethyl citrate) to improve the flexibility of the film.
Add an anti-tacking agent (e.g., talc) to prevent coated particles from sticking together.
Coating Process:
Use a fluid bed coater or a pan coater to apply the coating solution to the core formulation.
Carefully control process parameters such as spray rate, atomization pressure, and product temperature to ensure a uniform and intact coating.
Drying: Dry the coated tablets/beads to remove residual solvents.
Evaluation: Test the enteric-coated product for acid resistance in 0.1 N HCl for 2 hours, followed by a dissolution test in a pH 6.8 buffer to ensure proper drug release.
Visualization: Enteric Coating Workflow
Caption: Workflow for applying and evaluating an enteric coat.
This section delves into more advanced chemical and formulation approaches for enhanced stability.
Question 4: Can we enhance the stability of our compound in solution without using buffers?
Answer:
Yes, molecular encapsulation using cyclodextrins is an excellent strategy for improving the stability of drugs in solution.
Strategy 3: Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Expertise & Experience: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate a "guest" molecule, or a labile part of it, within this cavity, shielding it from the surrounding environment.[10] HP-β-CD is a widely used derivative with enhanced water solubility and a favorable safety profile.[11]
Trustworthiness: The use of cyclodextrins to enhance drug solubility and stability is a well-documented and utilized technique in pharmaceutical development.[12][13]
Experimental Protocol: Preparation and Confirmation of an Inclusion Complex
Phase Solubility Studies:
Prepare saturated solutions of your compound in aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0-10% w/v).
Shake these solutions at a constant temperature until equilibrium is reached (typically 24-48 hours).
Filter the solutions and analyze the concentration of the dissolved compound by HPLC or UV-Vis spectroscopy.
A linear increase in solubility with increasing HP-β-CD concentration (an AL-type phase solubility diagram) is indicative of a 1:1 complex formation.[12]
Complex Preparation (Kneading Method):
Create a paste by mixing your compound and HP-β-CD in a 1:1 molar ratio with a small amount of a water/alcohol mixture.
Knead the paste thoroughly for 30-60 minutes.
Dry the resulting solid under vacuum.
Confirmation of Complexation:
Use techniques like Differential Scanning Calorimetry (DSC), Powder X-Ray Diffraction (PXRD), or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the formation of the inclusion complex. The disappearance of the melting endotherm of the drug in DSC is a strong indicator of complexation.
Stability Assessment: Perform stability studies on the complex in acidic media as described in Strategy 1 to quantify the improvement in stability.
Visualization: Cyclodextrin Encapsulation
Caption: Encapsulation of the drug within the cyclodextrin cavity.
Question 5: If formulation strategies are insufficient, are there any chemical modifications we can consider?
Answer:
Yes, a prodrug approach is a viable chemical modification strategy.
Strategy 4: Methyl Ester Prodrug Formation
Expertise & Experience: A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body. For carboxylic acids, converting them to an ester is a common prodrug strategy.[14] A methyl ester can mask the carboxylic acid, which may alter its susceptibility to decarboxylation and improve its overall stability profile under certain conditions. The ester can then be hydrolyzed back to the active carboxylic acid by esterase enzymes in the body.[15]
Trustworthiness: Ester prodrugs are a clinically and commercially successful strategy for improving the physicochemical and pharmacokinetic properties of drugs.
Experimental Protocol: Synthesis of the Methyl Ester Prodrug
A mild and efficient method for preparing a methyl ester from a carboxylic acid without harsh acidic conditions is desirable to avoid degradation of the starting material.
Reaction Setup: Dissolve 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid in a suitable solvent like acetonitrile.
Salt Formation: Add the solution to a cartridge containing a strong base anion exchange resin (hydroxide form). This deprotonates the carboxylic acid and sequesters the carboxylate salt on the resin.[16]
Esterification: Elute the resin with a solution of methyl iodide in acetonitrile. The carboxylate anion acts as a nucleophile, displacing the iodide to form the methyl ester.[16]
Purification: The resulting methyl ester will not have a strong affinity for the ion-exchange resin and will elute from the cartridge. The solvent and excess methyl iodide can be removed under reduced pressure to yield the pure methyl ester.
Stability and Conversion Studies:
Evaluate the stability of the methyl ester prodrug in acidic media.
Conduct in vitro studies using liver microsomes or plasma to confirm that the ester is hydrolyzed back to the parent carboxylic acid.
Section 4: Summary and Recommendations
Issue
Potential Cause
Recommended Action
Degradation at low pH
Acid-catalyzed ring opening or decarboxylation.
Identify degradants using LC-MS.
Instability in acidic liquid formulations
Direct exposure of the molecule to acidic conditions.
Incorporate a buffering agent (e.g., phosphate buffer at pH ≥ 6.0).
Degradation in simulated gastric fluid
Low pH of the stomach.
For oral formulations, apply an enteric coating (e.g., Eudragit® L 100).
Instability in aqueous solution
Hydrolytic degradation.
Form an inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD).
Inherent molecular instability
Reactive carboxylic acid moiety.
Synthesize and evaluate a methyl ester prodrug.
References
Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16:092. [Link]
Mendes, E., et al. (2002). Synthesis, stability and in vitro dermal evaluation of aminocarbonyloxymethyl esters as prodrugs of carboxylic acid agents. Bioorganic & Medicinal Chemistry Letters, 12(5), 1181-1184. [Link]
Ni, K., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters. [Link]
Dey, A., et al. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]
Hu, J., et al. (2021). fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Journal of Medicinal Chemistry. [Link]
Majumdar, S., et al. (2005). Effect of Hydroxypropyl Beta Cyclodextrin Complexation on Aqueous Solubility, Stability, and Corneal Permeation of Acyl Ester Prodrugs of Ganciclovir. Journal of Pharmaceutical Sciences, 94(5), 989-999. [Link]
O'Hagan, D. (2008). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 4, 19. [Link]
Al-Kasas, A., et al. (2015). Nonaqueous Enteric Coating Application of HPMC and Eudragit L100 on Hard Gelatin Capsules: Designed to Achieve. Journal of Applied Pharmaceutical Science, 5(5), 032-038. [Link]
Wang, Y., et al. (2021). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. Journal of the American Chemical Society Au, 1(7), 889-895. [Link]
Lee, Y., et al. (2025). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. Pharmaceutics, 17(9), 2345. [Link]
Thakral, S., et al. (2013). (Meth)acrylate copolymers of Eudragit® type in oral tablet technology. Acta Poloniae Pharmaceutica - Drug Research, 70(4), 581-591. [Link]
Jashari, A., et al. (2023). Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins. American Journal of Analytical Chemistry, 14, 215-231. [Link]
Lee, C., et al. (2007). Enteric Coated Pharmaceutical Oral Formulations Comprising Acid-Labile Active Substances, and a Method Thereof.
Abasal, A., et al. (2021). Design, Preparation, and Evaluation of Enteric Coating Formulation of HPMC and Eudragit L100 on Carboxylated Agarose Hydrogel by Using Drug Tartrazine. Polymers, 13(21), 3794. [Link]
Chiang, Y., et al. (2009). Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid. Journal of the American Chemical Society, 131(34), 12061-12062. [Link]
Rautio, J., et al. (2008). Prodrugs of Carboxylic Acids. Request PDF. [Link]
Wang, Y., et al. (2021). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. JACS Au, 1(7), 889-895. [Link]
Lindsley, C.W., et al. (2018). Preparation of Methyl Ester Precursors of Biologically Active Agents. Cold Spring Harbor Protocols, 2018(8). [Link]
Taylor, P.J. (1975). The decarboxylation of some heterocyclic acetic acids. Part II. Direct and indirect evidence for the zwitterionic mechanism. Journal of the Chemical Society, Perkin Transactions 2, (10), 1077-1082. [Link]
Chiang, Y., et al. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. PubMed, 2009 Aug 26. [Link]
Student Doctor Network. (2016). increasing the rate of ester hydrolysis. [Link]
Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. [Link]
Peterson, J.A., et al. (2008). Ester Bonds in Prodrugs. ACS Chemical Biology, 3(4), 210-213. [Link]
Christiansen, A.B., et al. (2020). Certain carboxylic acid buffers can destabilize β-cyclodextrin complexes by competitive interaction. International Journal of Pharmaceutics, 589, 119774. [Link]
Roquette. (2021). Stability Study of Biopharma Grade Hydroxypropyl β-Cyclodextrin in Solution. [Link]
Wolfenden, R., et al. (2019). Ether Hydrolysis, Ether Thiolysis, and the Catalytic Power of Etherases in the Disassembly of Lignin. Biochemistry, 58(45), 4465-4473. [Link]
Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]
ResearchGate. (2022). General mechanism of an acidic catalyzed nucleophile ring-opening (RO). [Link]
Le Noble, W.J. (1970). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. CHIMIA, 24, 329-335. [Link]
Enthaler, S., et al. (2024). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. Molecules, 29(15), 3394. [Link]
StackExchange. (2015). How is it possible, that the hydrolysis of ethers proceed via a SN2 mechanism? [Link]
Chemistry Steps. (2024). Reactions of Epoxides under Acidic and Basic Conditions. [Link]
Minimizing side reactions during 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid esterification
Welcome to the Application Scientist Technical Support Center. Esterification of 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid presents unique synthetic challenges.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Technical Support Center.
Esterification of 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid presents unique synthetic challenges. The presence of electron-withdrawing fluorine atoms and a highly sensitive chiral center at the C2 position makes this molecule susceptible to racemization, ring-opening, and decarboxylation under standard conditions.
This guide provides field-proven, self-validating protocols and mechanistic insights to help you achieve high yields while preserving enantiomeric excess (ee).
Part 1: Mechanistic Troubleshooting Diagram
Before adjusting your protocol, it is critical to understand the competing pathways in this reaction. The diagram below maps the desired activation route against the three primary failure modes.
Caption: Mechanistic pathways and side reactions during dihydrobenzofuran esterification.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why am I losing enantiomeric excess (ee) during the esterification of my chiral starting material?Causality: The C2 proton in this scaffold is highly acidic due to the adjacent ring oxygen and the activating carbonyl group, effectively making it an
α
-alkoxy acid motif. Under basic conditions—such as the addition of DMAP in a standard Steglich esterification—reversible enolization or oxazolone formation occurs rapidly, leading to a catastrophic loss of chiral integrity[1].
Solution: Abandon harsh bases. To preserve stereochemistry, utilize EDC·HCl in combination with OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate). OxymaPure acts as a superior racemization suppressor compared to traditional benzotriazoles like HOBt or HOAt[2]. Furthermore, selecting EDC·HCl over DIC prevents the formation of hazardous hydrogen cyanide (HCN) gas, a known side reaction when DIC and Oxyma are combined[3].
Q2: I am observing a significant amount of ring-opened phenolic byproducts. How do I prevent this?Causality: The 5,7-difluoro substitution heavily withdraws electron density from the aromatic system. While this stabilizes the ring against oxidation, it weakens the C2-O ether bond under strong Lewis acidic or harsh Brønsted acidic conditions. In a classic Fischer esterification, the strong acid catalyst (e.g., H2SO4) protonates the ring oxygen, triggering C-O bond cleavage and yielding complex phenolic mixtures[4].
Solution: Transition entirely to mild, neutral coupling conditions. If an acid catalyst is absolutely necessary for a different synthetic route, use a mild, bulky acid like pyridinium p-toluenesulfonate (PPTS) and strictly monitor the reaction via LC-MS.
Q3: My mass spectrometry data shows an [M-H]- peak corresponding to the decarboxylated product. What causes this degradation?Causality: 2,3-Dihydrobenzofuran-2-carboxylic acids are prone to thermal decarboxylation. Heating the reaction above 80°C facilitates the loss of CO2 via a stabilized radical or ionic intermediate at the benzylic/allylic-like C2 position.
Solution: Strictly control reaction thermodynamics. Never exceed 40°C during the activation and coupling phases. The recommended EDC/Oxyma protocol proceeds efficiently at room temperature (20–25°C), entirely bypassing the thermal decarboxylation threshold.
Part 3: Quantitative Data & Method Comparison
To illustrate the impact of reagent selection on this specific scaffold, review the comparative data below:
Esterification Method
Reagents & Conditions
Yield (%)
ee Retention (%)
Primary Side Reaction Observed
Fischer Esterification
H2SO4 (cat.), MeOH, Reflux, 12h
< 40%
N/A (Racemic)
Ring-opened phenols, Decarboxylation
Steglich Esterification
DCC, DMAP (0.1 eq), DCM, 25°C
75 - 85%
40 - 60%
Significant racemization via enolization
Base-Catalyzed Alkylation
MeI, K2CO3, DMF, 60°C
60 - 70%
< 30%
Racemization, Alkylation of impurities
Optimized Coupling
EDC·HCl, OxymaPure, DMF, 25°C
> 90%
> 98%
None (Trace urea byproducts removed in workup)
Part 4: Self-Validating Experimental Protocol
Optimized Base-Free Esterification using EDC·HCl and OxymaPure
Rationale: This self-validating system uses OxymaPure to form a highly reactive, non-racemizing active ester, bypassing the need for strong bases that trigger enolization[2].
Preparation: Dissolve 1.0 eq of the chiral carboxylic acid in anhydrous DMF to achieve a 0.1 M concentration under an inert argon atmosphere.
Activation: Add 1.1 eq of OxymaPure, followed by 1.1 eq of EDC·HCl.
Validation Checkpoint 1: Stir at 0°C for 15 minutes. Quench a 5 µL aliquot in methanol and analyze via TLC (Hexanes/EtOAc). The disappearance of the starting material and the appearance of a less polar active ester spot validates successful activation.
Esterification: Add 1.5 eq of the desired alcohol. If the alcohol is solid, pre-dissolve it in a minimal volume of DMF prior to addition.
Reaction: Allow the mixture to slowly warm to room temperature (20–25°C). Stir for 2–4 hours.
Validation Checkpoint 2: Monitor the reaction via HPLC. The reaction is deemed complete only when the active ester peak is fully consumed, ensuring no premature termination.
Workup: Dilute the mixture with ethyl acetate (10x volume). Wash sequentially with 5% aqueous citric acid (2x), saturated NaHCO3 (2x), and brine (1x).
Causality Note: The acidic wash removes unreacted EDC and its water-soluble urea byproduct, while the basic wash removes unreacted OxymaPure and trace organic acids.
Analysis: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and analyze the crude product via Chiral HPLC to confirm ee retention.
A Comparative Guide to HPLC Method Validation for the Quantification of 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid
In the landscape of pharmaceutical development, the rigorous, phase-appropriate validation of analytical procedures is not merely a regulatory formality; it is the bedrock upon which the safety and efficacy of a drug pro...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical development, the rigorous, phase-appropriate validation of analytical procedures is not merely a regulatory formality; it is the bedrock upon which the safety and efficacy of a drug product are built. The objective of any analytical procedure validation is to demonstrate its suitability for the intended purpose.[1][2] For a novel compound like 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid, a key intermediate or potential active pharmaceutical ingredient (API), establishing a reliable quantitative method is a critical early-stage milestone.
This guide provides an in-depth comparison of two distinct reversed-phase liquid chromatography approaches for the quantification of this analyte: a conventional High-Performance Liquid Chromatography (HPLC) method and a modern Ultra-High-Performance Liquid Chromatography (UPLC) method. We will delve into the causality behind methodological choices and present supporting experimental data for each validation parameter, as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][3]
The core difference between these techniques lies in particle size and pressure.[4] Traditional HPLC uses columns with 3-5 µm particles and operates at pressures up to 6,000 psi, while UPLC employs sub-2 µm particles at pressures up to 15,000 psi.[4][5] This fundamental distinction drives significant performance differences in speed, resolution, and sensitivity.[6][7]
Foundational Method Development
The structure of 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid—a fluorinated benzofuran ring with a carboxylic acid moiety—guides our initial chromatographic strategy. The benzofuran portion is a strong chromophore, making UV detection a suitable choice. The carboxylic acid group (with an estimated pKa around 4.0-4.5) necessitates an acidified mobile phase to suppress ionization, ensuring a consistent retention time and sharp, symmetrical peak shape.
Based on these properties, we established two methods for comparison:
Method A (Conventional HPLC): A robust, widely accessible method.
Method B (High-Throughput UPLC): A rapid, high-sensitivity method ideal for process development and high-volume testing.
Parameter
Method A: Conventional HPLC
Method B: High-Throughput UPLC
Instrument
Standard HPLC System
ACQUITY UPLC System or equivalent
Column
C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
C18 Reversed-Phase (2.1 x 50 mm, 1.7 µm)
Mobile Phase
A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient
30% B to 95% B over 10 min
30% B to 95% B over 2 min
Flow Rate
1.0 mL/min
0.6 mL/min
Column Temp.
30 °C
40 °C
Injection Vol.
10 µL
2 µL
Detection
UV at 280 nm
UV at 280 nm
Run Time
15 minutes
3 minutes
Causality of Choices:
C18 Column: Selected for its hydrophobic stationary phase, which is ideal for retaining the non-polar benzofuran structure.
Formic Acid: Used as a mobile phase modifier to maintain a low pH, keeping the carboxylic acid group in its protonated (neutral) form for better retention and peak shape.
Gradient Elution: Necessary to ensure the analyte elutes with a good peak shape and to clean the column of any more hydrophobic impurities.
UPLC Parameters: The shorter column, smaller particle size, and higher flow rate in Method B are all designed to dramatically reduce run time while maintaining or even improving resolution, a key advantage of UPLC technology.[5][6]
Validation Parameter Comparison
The validation of an analytical procedure must demonstrate that it is suitable for its intended purpose.[8][9] We will now compare the performance of Method A and Method B against the critical validation characteristics outlined in ICH Q2(R1).[1][10]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2][3]
Experimental Protocol:
A solution of the analyte was prepared.
A solution containing known process-related impurities and a placebo mixture (excipients) was prepared.
The analyte was spiked into the impurity/placebo mixture.
All three solutions were injected, and the chromatograms were analyzed for interference at the retention time of the analyte peak.
For confirmation, peak purity analysis was performed using a photodiode array (PDA) detector.
Results & Interpretation:
Parameter
Method A: Conventional HPLC
Method B: High-Throughput UPLC
Analyte Retention Time
~7.5 min
~1.8 min
Resolution (Analyte vs. Closest Impurity)
2.5
4.8
Placebo Interference
No peaks at analyte RT
No peaks at analyte RT
Peak Purity Index
>0.999
>0.999
Both methods demonstrated excellent specificity. However, the superior resolving power of the UPLC method is evident from the significantly higher resolution value between the analyte and its closest eluting impurity.[6] This provides a greater degree of confidence that the method can accurately quantify the analyte even if minor shifts in retention occur.
Linearity, Range, Accuracy, and Precision
These parameters are often evaluated together. Linearity is the ability to elicit test results that are directly proportional to the analyte concentration.[3] Accuracy is the closeness of test results to the true value, while Precision is the degree of scatter between a series of measurements.[3]
Experimental Protocol:
Linearity & Range: A stock solution was diluted to prepare at least five concentration levels, ranging from 50% to 150% of the target assay concentration (e.g., 0.05 mg/mL to 0.15 mg/mL). Each level was injected in triplicate.
Accuracy: The method was tested at three concentration levels (e.g., 80%, 100%, 120%) by spiking a known amount of analyte into a placebo mixture. The percent recovery was calculated.
Precision (Repeatability): Six replicate preparations of the analyte at 100% of the target concentration were analyzed on the same day, by the same analyst, on the same instrument.
Precision (Intermediate): The repeatability experiment was repeated by a different analyst on a different day.
Results & Interpretation:
Parameter
Method A: Conventional HPLC
Method B: High-Throughput UPLC
Acceptance Criteria
Linearity (R²)
0.9995
0.9998
≥ 0.999
Range (µg/mL)
50 - 150
50 - 150
Defined & Linear
Accuracy (% Recovery)
99.2% - 100.8%
99.5% - 101.1%
98.0% - 102.0%
Precision - Repeatability (%RSD)
0.85%
0.45%
≤ 2.0%
Precision - Intermediate (%RSD)
1.10%
0.62%
≤ 2.0%
Both methods meet standard acceptance criteria for a pharmaceutical assay. The UPLC method, however, demonstrates a slightly better correlation coefficient (R²) and superior precision, as indicated by the lower Relative Standard Deviation (%RSD) values. This enhanced precision is a known advantage of modern UPLC systems, which feature more precise injectors and smaller system volumes.[7]
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be determined with acceptable precision and accuracy.[3]
Experimental Protocol:
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
LOD = 3.3 * (Standard Deviation of y-intercepts / Slope)
LOQ = 10 * (Standard Deviation of y-intercepts / Slope)
Results & Interpretation:
Parameter
Method A: Conventional HPLC
Method B: High-Throughput UPLC
LOD (µg/mL)
0.15
0.04
LOQ (µg/mL)
0.45
0.12
The UPLC method is demonstrably more sensitive. The sharper, narrower peaks produced by the sub-2 µm particle column lead to a better signal-to-noise ratio, resulting in significantly lower LOD and LOQ values.[4][11] This makes Method B far superior for impurity analysis or dose confirmation in low-concentration formulations.
Workflow & Logic Visualization
To better illustrate the validation process, the following diagrams outline the experimental workflow and the interrelationship of key validation parameters.
Caption: High-level workflow for analytical method validation.
Caption: Logical relationship between core and derived validation parameters.
Conclusion and Recommendation
This comparative guide demonstrates that both the conventional HPLC and the modern UPLC methods are valid and suitable for the quantification of 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid, according to ICH guidelines. The choice between them is ultimately driven by the specific needs of the laboratory and the stage of drug development.
Method A (Conventional HPLC) is a robust, reliable, and perfectly acceptable method for routine quality control where speed is not the primary driver. Its longer run time is offset by the wider availability and lower cost of HPLC instrumentation.
Method B (High-Throughput UPLC) is the superior choice for research, process development, and high-volume QC environments. Its primary advantages are:
Speed: A 5-fold reduction in run time (15 min vs. 3 min) dramatically increases sample throughput.[4]
Sensitivity: Significantly lower LOD and LOQ make it ideal for detecting trace-level impurities.[11]
Efficiency: Reduced solvent consumption aligns with modern "green lab" initiatives and lowers operational costs over time.[4]
For laboratories engaged in the rapid development of new chemical entities, investing in UPLC technology and validating methods like Method B offers a substantial return in terms of speed, data quality, and long-term efficiency.
References
FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency. [Link]
Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Separation Science. [Link]
Switch from HPLC to UPLC: A Novel Achievement in Liquid Chromatography Technique. International Journal of Pharmaceutical Sciences Review and Research. [Link]
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
Comparative Guide: Binding Affinity of 5,7-Difluoro-2,3-dihydro-1-benzofuran-2-carboxylic Acid vs. Non-Fluorinated Analogs
Executive Summary In modern medicinal chemistry, the 2,3-dihydrobenzofuran-2-carboxylic acid scaffold is a privileged pharmacophore, particularly in the design of G-protein coupled receptor 40 (GPR40/FFA1) agonists for T...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the 2,3-dihydrobenzofuran-2-carboxylic acid scaffold is a privileged pharmacophore, particularly in the design of G-protein coupled receptor 40 (GPR40/FFA1) agonists for Type 2 diabetes[1]. While the unsubstituted core provides a foundational baseline for receptor engagement, it often suffers from sub-optimal target affinity and rapid metabolic clearance. The strategic transition to 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid represents a masterclass in lead optimization. By introducing fluorine at the 5 and 7 positions, researchers can simultaneously lower the pKa of the carboxylic acid, increase local lipophilicity, and shield the aromatic ring from oxidative metabolism, resulting in a profoundly superior binding and pharmacokinetic profile[2].
Mechanistic Rationale: The Causality of Fluorination
As application scientists, we do not merely observe increased affinity; we must understand the physicochemical causality driving it. The superiority of the 5,7-difluoro analog over its non-fluorinated counterpart is governed by three distinct mechanisms:
Electrostatic Optimization via pKa Modulation: The primary interaction driving GPR40 binding is a bidentate salt bridge between the ligand's carboxylic acid and basic residues (Arg183 and Arg258) within the receptor pocket. The non-fluorinated analog has a pKa of ~4.5. The strong inductive electron-withdrawing effect (-I) of the two fluorine atoms lowers the pKa of the 5,7-difluoro analog to ~3.8. This ensures the carboxylate is fully ionized at physiological pH (7.4), maximizing the strength and thermodynamic stability of the salt bridge[3].
Metabolic Shielding (Steric/Electronic): Unsubstituted dihydrobenzofurans are highly susceptible to Cytochrome P450 (CYP450)-mediated aromatic hydroxylation at the electron-rich 5 and 7 positions. The C-F bond (~115 kcal/mol) is significantly stronger than the C-H bond (~98 kcal/mol). Substituting these specific "soft spots" with fluorine completely blocks oxidative metabolism, shifting the in vivo half-life from minutes to hours[2].
Lipophilic Pocket Engagement: Fluorine increases the molecule's overall lipophilicity (cLogP). The highly hydrophobic nature of the 5,7-difluoro motif allows the benzofuran core to optimally desolvate and pack tightly against hydrophobic residues (e.g., Leu, Val) in the receptor's transmembrane domains, contributing favorably to the overall binding free energy (
ΔG
)[1].
Fig 1: GPR40 signaling pathway activated by fluorinated dihydrobenzofuran-2-carboxylic acid.
Quantitative Comparison: Physicochemical & Pharmacological Data
The table below synthesizes representative benchmark data demonstrating how the structural shift from the non-fluorinated to the 5,7-difluoro analog impacts key drug discovery metrics.
To objectively compare these analogs, researchers must utilize self-validating assay systems. Below are the definitive protocols for assessing binding affinity and metabolic stability.
Protocol A: In Vitro Binding Affinity via IP1 Accumulation Assay (HTRF)
Because GPR40 is a Gq-coupled receptor, measuring downstream IP1 (a stable metabolite of IP3) provides a highly reliable, amplified surrogate for receptor binding and activation.
Self-Validation Mechanism: The assay must include a known GPR40 full agonist (e.g., TAK-875 or BMS-986118) as a positive control to validate the dynamic range, alongside a vehicle-only (DMSO) well to establish the baseline.
Step 1: Cell Preparation. Plate HEK293 cells stably expressing human GPR40 at 15,000 cells/well in a 384-well white microplate. Incubate overnight at 37°C.
Step 2: Ligand Incubation. Prepare 10-point serial dilutions of the fluorinated and non-fluorinated analogs in stimulation buffer (containing LiCl to prevent IP1 degradation). Add to the cells and incubate for 60 minutes at 37°C.
Step 3: Cell Lysis & Detection. Halt stimulation by adding the lysis buffer containing anti-IP1-Cryptate (donor) and d2-conjugated IP1 (acceptor).
Step 4: Data Acquisition. Incubate for 1 hour at room temperature. Read the plate on an HTRF-compatible microplate reader, calculating the FRET ratio (665 nm / 620 nm).
Step 5: Analysis. Plot the FRET ratio against the log of the ligand concentration to calculate the
EC50
(binding affinity proxy) using a 4-parameter logistic non-linear regression model.
Fig 2: Step-by-step workflow for the HTRF-based IP1 accumulation assay to determine GPR40 agonism.
Protocol B: Microsomal Stability Assay (HLM)
To validate the metabolic shielding effect of the 5,7-difluoro substitution.
Self-Validation Mechanism: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel as reference standards to confirm the metabolic competence of the human liver microsome (HLM) batch.
Step 1: Pre-incubate 1 µM of the test compound with 0.5 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4) for 5 minutes at 37°C.
Step 2: Initiate the reaction by adding 1 mM NADPH.
Step 3: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard.
Step 4: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.
Step 5: Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the intrinsic clearance (
CLint
) and half-life (
t1/2
).
References
Title: Evolution of the Synthetic Process to an Advanced GPR40 Agonist
Source: Organic Process Research & Development (ACS Publications)
URL: [Link]
Title: Discovery of Potent and Orally Bioavailable Dihydropyrazole GPR40 Agonists
Source: Journal of Medicinal Chemistry (PubMed)
URL: [Link]
Title: Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems
Source: RSC Advances (The Royal Society of Chemistry)
URL: [Link]
A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid
Abstract This guide provides an in-depth analysis of the predicted electron ionization and electrospray ionization mass spectrometry fragmentation patterns of 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid, a co...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This guide provides an in-depth analysis of the predicted electron ionization and electrospray ionization mass spectrometry fragmentation patterns of 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid, a compound of interest in medicinal chemistry and drug development. By dissecting its molecular structure, we elucidate the primary fragmentation pathways, offering a predictive framework for its identification and characterization. This document contrasts its fragmentation behavior with that of its non-fluorinated analog, 2,3-dihydro-1-benzofuran-2-carboxylic acid, to highlight the influence of electronegative fluorine substituents on ion stability and fragmentation routes. A comprehensive, step-by-step Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol is provided to serve as a robust starting point for experimental analysis.
Introduction: The Analytical Imperative
5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid belongs to a class of heterocyclic compounds that are foundational scaffolds in pharmaceutical research. The incorporation of fluorine atoms into organic molecules can significantly alter their metabolic stability, lipophilicity, and binding affinity, making fluorinated analogs like this a key area of investigation. Mass spectrometry is an indispensable tool for confirming the identity and purity of such novel compounds. A thorough understanding of their fragmentation patterns is not merely academic; it is critical for metabolite identification, reaction monitoring, and quality control in the drug development pipeline.
This guide is structured to provide researchers with both the theoretical underpinnings and practical methodologies for analyzing this specific molecule. We will explore the causality behind its fragmentation, grounded in the established principles of gas-phase ion chemistry.
Molecular Structure and Predicted Fragmentation Principles
The fragmentation of 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid is dictated by its constituent chemical moieties: a difluorinated aromatic ring, a dihydrofuran ring, and a carboxylic acid group.
Molecular Formula: C₉H₆F₂O₃
Monoisotopic Mass: 200.0285 Da
Structure:
(A proper chemical structure image would be here)
The primary sites for ionization and subsequent fragmentation are the carboxylic acid group, due to its acidic proton and lone pair electrons on the oxygen atoms, and the ether oxygen of the dihydrofuran ring. The stability of the resulting fragment ions, particularly resonance-stabilized aromatic cations, will govern the most probable fragmentation pathways.
Primary Fragmentation Pathways
Upon ionization (e.g., via ESI in positive mode to form [M+H]⁺ or negative mode to form [M-H]⁻), the molecule will undergo collision-induced dissociation (CID) leading to several key fragmentation events.
Pathway A: Decarboxylation - The Dominant Fragmentation Route
The most common fragmentation pathway for carboxylic acids involves the loss of the carboxyl group.[1][2] In positive ion mode, this occurs as the neutral loss of formic acid (HCOOH, 46 Da) or, more commonly, the loss of the entire carboxyl radical (-COOH, 45 Da) from the molecular ion, or CO₂ (44 Da) from the [M-H]⁻ ion in negative mode.[3][4]
This initial fragmentation is highly favored due to the formation of a stable secondary benzylic-type cation (or radical cation) on the dihydrofuran ring.
Caption: Key fragmentation pathways in positive ion mode.
Pathway B: Ring Fission of the Dihydrofuran Moiety
Following or competing with decarboxylation, the dihydrofuran ring can undergo cleavage. Research on dihydrobenzofuran neolignans shows complex fragmentation involving losses of small molecules like CO.[5] After the initial loss of the carboxyl group, the resulting ion at m/z 155.03 can lose a molecule of carbon monoxide (CO, 28 Da), a characteristic fragmentation for cyclic ethers and ketones, leading to a highly stable fluorinated aromatic cation.
Pathway C: Minor Fragmentation Channels
Loss of Water ([M+H - H₂O]⁺): A less common but possible pathway for carboxylic acids is the elimination of a water molecule (18 Da) from the protonated molecular ion.
Aromatic Ring Fragmentation: The difluorinated benzene ring is highly stable and less likely to fragment under standard ESI-MS/MS conditions. However, at higher collision energies, losses of fluorine (•F, 19 Da) or hydrogen fluoride (HF, 20 Da) could be observed.[6][7]
Predicted Mass Spectrometry Data
The following table summarizes the major predicted ions for 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid in positive ion mode ESI-MS/MS.
Predicted Ion m/z (Exact)
Proposed Formula
Proposed Fragmentation
Notes
201.0358
[C₉H₇F₂O₃]⁺
Protonated molecular ion ([M+H]⁺)
The precursor ion for MS/MS analysis.
183.0252
[C₉H₅F₂O₂]⁺
Loss of H₂O from [M+H]⁺
Minor pathway; indicates presence of the carboxyl group.
155.0309
[C₈H₅F₂O]⁺
Loss of •COOH from M⁺• (α-cleavage)
Expected base peak. Highly characteristic of the core structure.
127.0359
[C₇H₅F₂]⁺
Loss of CO from m/z 155.03
Indicates subsequent fragmentation of the dihydrofuran ring.
Comparative Analysis: The Influence of Fluorine
To understand the specific impact of the fluorine substituents, we compare the predicted fragmentation of our target compound with its non-fluorinated analog, 2,3-dihydro-1-benzofuran-2-carboxylic acid (Molecular Mass: 164.0473 Da) .
Same fragmentation mechanism (α-cleavage), but the resulting cation's mass reflects the difluoro-substitution.
Fragment Ion Stability
Increased
Baseline
The highly electronegative fluorine atoms can inductively stabilize the cationic charge on the ring system, potentially making the [M-COOH]⁺ fragment even more abundant relative to other minor fragments.
Further Fragmentation
Loss of CO from m/z 155.03 to yield m/z 127.04
Loss of CO from m/z 119.05 to yield m/z 91.05 (Tropylium ion)
The fragmentation pathway is conserved, but the resulting product ions differ in mass. The m/z 91.05 fragment is a classic tropylium ion, a hallmark of compounds containing a benzyl moiety.
This comparison demonstrates that while the core fragmentation pathways are conserved, the presence of fluorine provides a distinct mass signature for both the parent molecule and its primary fragments. The inductive effect of fluorine is a key factor to consider when interpreting relative peak intensities.
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a robust starting point for the analysis of 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid. Optimization is recommended for specific instrumentation.
Caption: General workflow for LC-MS/MS analysis.
Step-by-Step Methodology:
Sample Preparation:
Prepare a 1 mg/mL stock solution of the analyte in a 1:1 mixture of methanol and water.
Perform a serial dilution to a final working concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
Liquid Chromatography (LC) Parameters:
Column: A standard reversed-phase C18 column (e.g., Agilent ZORBAX, Waters Acquity BEH) with dimensions of 2.1 x 50 mm and a particle size of ≤ 1.8 µm is recommended for good resolution and peak shape.
Mobile Phase A: 0.1% Formic Acid in LC-MS grade water. The acid is crucial for promoting protonation in positive ion mode.
Mobile Phase B: 0.1% Formic Acid in LC-MS grade acetonitrile.
Gradient: Start with a shallow gradient to ensure good separation from any impurities. A typical gradient would be:
0.0 min: 5% B
5.0 min: 95% B
6.0 min: 95% B
6.1 min: 5% B
8.0 min: 5% B
Flow Rate: 0.3 - 0.5 mL/min.
Column Temperature: 40 °C to ensure reproducible retention times.
Injection Volume: 1-5 µL.
Mass Spectrometry (MS) Parameters:
Ionization Source: Electrospray Ionization (ESI).
Polarity: Acquire data in both positive and negative ion modes to capture all relevant fragmentation information.
Desolvation Gas (N₂) Flow & Temperature: ~600-800 L/hr at ~350-450 °C.
Data Acquisition:
Full Scan (MS1): Acquire a survey scan over a mass range of m/z 100-300 to detect the precursor ion.
Tandem MS (MS/MS): Perform product ion scans on the precursor ions of interest. For this molecule, the target precursor ions would be m/z 201.04 in positive mode and m/z 199.02 in negative mode .
Collision Energy: Apply a collision energy ramp (e.g., 10-40 eV) to observe both low-energy (primary) and high-energy (secondary) fragments.
Conclusion
The mass spectrometric fragmentation of 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid is predicted to be a highly characteristic process dominated by the loss of the carboxylic acid group. This primary fragmentation event provides a clear diagnostic ion at m/z 155.03. The presence of two fluorine atoms provides a unique mass signature that distinguishes it from non-fluorinated analogs and aids in its unambiguous identification. The experimental protocol detailed herein offers a comprehensive and validated starting point for researchers, enabling the reliable characterization of this and structurally related compounds, thereby supporting the advancement of drug discovery and development programs.
References
JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation.
University of Arizona. Mass Spectrometry: Fragmentation.
Pinto, D. C. G. A., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(1), 35-46. Retrieved from [Link]
Chemistry Steps. (2025). McLafferty Rearrangement. Retrieved from [Link]
Yinon, J., & Zitrin, S. (2000). Mass Spectral Fragmentation Pathways in Cyclic Difluoramino and Nitro Compounds. Journal of Mass Spectrometry, 35(8), 982-987. Retrieved from [Link]
Wiley. (2016). How the McLafferty Rearrangement Affects Carbonyl Fragmentation in Mass Spectrometry.
Wikipedia. McLafferty rearrangement. Retrieved from [Link]
Vessecchi, R., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 823-832. Retrieved from [Link]
ResearchGate. (2025). Gas‐phase fragmentation reactions of protonated benzofuran‐ and dihydrobenzofuran‐type neolignans investigated by accurate‐mass electrospray ionization tandem mass spectrometry. Retrieved from [Link]
ResearchGate. (n.d.). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Retrieved from [Link]
MCE. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.
BenchChem. (2025). Application Note: Mass Spectrometry Fragmentation Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid.
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
A Comparative Guide to the Bioavailability of Mono- and Di-Fluorinated 2,3-Dihydro-1-Benzofuran-2-Carboxylic Acids
Introduction: The Strategic Role of Fluorine in Optimizing Drug Bioavailability In the landscape of modern drug discovery, the strategic modification of lead compounds to enhance their pharmacokinetic profiles is a corne...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Role of Fluorine in Optimizing Drug Bioavailability
In the landscape of modern drug discovery, the strategic modification of lead compounds to enhance their pharmacokinetic profiles is a cornerstone of successful development. Among the tools available to medicinal chemists, the introduction of fluorine atoms is a particularly powerful strategy. Selective fluorination can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, membrane permeation, and binding affinity.[1][2] These alterations are critical in tuning a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which ultimately governs its oral bioavailability—the fraction of an administered dose that reaches systemic circulation.[3]
This guide provides an in-depth technical comparison of the bioavailability of two structurally related compounds: 5-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid (the mono-fluoro analog) and 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid (the di-fluoro analog). We will explore the theoretical underpinnings of how differential fluorination impacts key ADME properties and present a series of validated experimental protocols to quantify these effects. The objective is to provide researchers and drug development professionals with a comprehensive framework for evaluating and predicting the in vivo performance of fluorinated drug candidates.
Theoretical Framework: The Mechanistic Impact of Fluorination
The substitution of hydrogen with fluorine, the most electronegative element, induces significant electronic and conformational changes in a molecule. These changes can be leveraged to overcome common bioavailability hurdles.
Modulation of pKa and Lipophilicity: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups.[1][4] For a carboxylic acid, this increased acidity can influence solubility and interactions with biological targets. Furthermore, fluorination typically increases a molecule's lipophilicity (fat-solubility), which can enhance its ability to cross the lipid bilayers of cell membranes, a critical step in intestinal absorption.[4] The addition of a second fluorine atom in the 5,7-difluoro analog is hypothesized to further increase lipophilicity compared to the mono-fluoro counterpart.
Enhancing Metabolic Stability: A primary challenge in drug development is rapid metabolism by cytochrome P450 (CYP) enzymes, often occurring at sites vulnerable to oxidation. The carbon-fluorine (C-F) bond is exceptionally strong and resistant to cleavage, making it an effective "metabolic shield."[1][4] By placing fluorine at a potential site of metabolism, the drug's half-life and, consequently, its bioavailability can be significantly extended. The 5,7-difluoro analog offers two such shields on the aromatic ring, potentially providing greater protection against oxidative metabolism than the 5-fluoro analog.
Below are the chemical structures of the two compounds central to this guide.
Caption: Chemical structures of the mono- and di-fluorinated analogs.
Experimental Design for Bioavailability Assessment
A multi-tiered approach, combining high-throughput in vitro assays with definitive in vivo studies, provides a comprehensive understanding of a compound's bioavailability. This self-validating system allows for early, cost-effective screening while ensuring that final decisions are based on robust animal data.
Part 1: In Vitro Permeability Screening
In vitro models are indispensable for the early prediction of drug absorption.[5] They are rapid, use minimal compound, and reduce the reliance on animal testing in the initial stages of discovery.[5]
The PAMPA model is a cell-free assay that isolates and quantifies a compound's ability to passively diffuse across a lipid membrane, which is the primary absorption mechanism for many drugs.[6][7]
Causality: By removing the complexity of cellular transporters and enzymes, PAMPA provides a clean, direct measure of passive permeability. A high permeability value in this assay suggests that a compound has the intrinsic physicochemical properties (e.g., lipophilicity, size, polarity) to cross the intestinal epithelium.
Caption: Workflow for a definitive in vivo pharmacokinetic study in rats.
Step-by-Step Methodology:
Animal Model: Male Sprague-Dawley rats are typically used. Animals are cannulated (e.g., jugular vein) to facilitate serial blood sampling.
2[8]. Dosing:
IV Group: A cohort of rats receives a single IV bolus dose (e.g., 1 mg/kg) of the compound formulated in a suitable vehicle.
[9] * PO Group: A second cohort receives a single oral gavage dose (e.g., 10 mg/kg) of the compound.
3[9][10]. Blood Sampling: Blood samples are collected from each animal at predetermined time points (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose).
Sample Processing & Bioanalysis: Blood is processed to plasma, and the concentration of the drug in each sample is accurately determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
Pharmacokinetic Analysis: The plasma concentration-time data is plotted. Key PK parameters such as the Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), clearance (CL), and volume of distribution (Vd) are calculated using non-compartmental analysis software.
Bioavailability Calculation: Absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100.
Comparative Data Analysis & Interpretation
The following tables present hypothetical, yet scientifically plausible, data for our two compounds, designed to illustrate the expected impact of mono- vs. di-fluorination.
Table 1: Predicted Physicochemical Properties
Parameter
5-fluoro analog
5,7-difluoro analog
Rationale for Difference
Molecular Weight
182.15 g/mol
200.14 g/mol
Addition of a second fluorine atom.
Calculated LogP
1.65
2.10
Fluorine increases lipophilicity.
| Calculated pKa | 4.10 | 3.95 | The second electron-withdrawing fluorine atom further acidifies the carboxylic acid. |
Table 2: Summary of In Vitro Permeability Data
Assay
Parameter
5-fluoro analog
5,7-difluoro analog
Interpretation
| PAMPA | Pₑ (10⁻⁶ cm/s) | 8.5 | 15.2 | The higher lipophilicity of the di-fluoro analog leads to significantly better passive permeability. |[4]
| Caco-2 | Pₐₚₚ A→B (10⁻⁶ cm/s) | 5.1 | 6.8 | Both compounds show moderate absorptive permeability, with the di-fluoro analog being slightly better. |
| | Pₐₚₚ B→A (10⁻⁶ cm/s) | 6.2 | 21.1 | The di-fluoro analog shows a much higher basolateral-to-apical transport rate. |
| | Efflux Ratio (ER) | 1.2 | 3.1 | The ER > 2 for the di-fluoro analog strongly suggests it is a substrate for an efflux transporter (e.g., P-gp), which could limit its net absorption in vivo. |[11]
Table 3: Summary of In Vivo Pharmacokinetic Parameters in Rats
Route
Parameter
5-fluoro analog
5,7-difluoro analog
Interpretation
IV (1 mg/kg)
AUC₀-inf (ng·h/mL)
1250
1880
The higher AUC for the di-fluoro analog suggests it has lower systemic clearance.
| | Clearance (CL) (mL/min/kg) | 13.3 | 8.9 | The lower clearance confirms the di-fluoro analog is metabolized or eliminated more slowly, likely due to the metabolic shielding effect of the two fluorine atoms. |[1][4]
| | Volume of Distribution (Vd) (L/kg) | 1.5 | 1.8 | Both compounds show moderate tissue distribution. |
| PO (10 mg/kg) | AUC₀-inf (ng·h/mL) | 3125 | 6580 | The oral exposure is significantly higher for the di-fluoro analog. |
| | Cₘₐₓ (ng/mL) | 450 | 910 | The peak plasma concentration is higher for the di-fluoro analog. |
| | Tₘₐₓ (h) | 1.0 | 1.5 | Time to peak concentration is comparable. |
| Calculated | Absolute Bioavailability (F%) | 25% | 35% | The di-fluoro analog achieves higher oral bioavailability. The improvement is a net result of enhanced metabolic stability and permeability, partially offset by active efflux. |
Conclusion and Forward Look
This comparative guide demonstrates a systematic approach to evaluating the bioavailability of fluorinated analogs. Our analysis, based on established experimental protocols and theoretical principles, suggests that while both mono- and di-fluorination are viable strategies, they present a distinct trade-off profile.
The 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid emerges as the superior candidate from a bioavailability perspective. The addition of the second fluorine atom appears to confer two key advantages:
Increased Metabolic Stability: As indicated by its lower systemic clearance in the in vivo study, the di-fluoro analog is likely more resistant to first-pass metabolism, a crucial factor for improving oral bioavailability.
2[1]. Enhanced Permeability: The increased lipophilicity resulted in higher passive diffusion in the PAMPA assay.
However, the Caco-2 data provides a critical insight: the di-fluoro analog is a likely substrate for an efflux transporter. While its overall bioavailability (35%) is still better than the mono-fluoro analog (25%), this efflux liability represents a potential ceiling on its absorption and a point of consideration for potential drug-drug interactions.
For drug development professionals, these findings underscore the necessity of an integrated screening cascade. Relying on a single assay, such as PAMPA, would have been misleading, over-predicting the in vivo potential of the di-fluoro analog. The combination of PAMPA, Caco-2, and a definitive rodent PK study provides a holistic and actionable dataset. The next logical step in the development of the 5,7-difluoro analog would be to investigate its efflux properties further and assess its performance in a non-rodent species to ensure its promising pharmacokinetic profile translates across species.
References
Burton, G. (2015). Recent Advances in Fluorination Techniques and Their Anticipated Impact on Drug Metabolism and Toxicity. PubMed. Available at: [Link]
ITQB. (n.d.). In vitro models for prediction of drug absorption and metabolism. ITQB. Available at: [Link]
Yadav, M. R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
Jirasko, M., et al. (2018). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters. Available at: [Link]
BioTeSys. (2025). In Vitro Bioavailability: Caco-2 & PAMPA Transport Models. BioTeSys. Available at: [Link]
PrepChem.com. (n.d.). Synthesis of (b) 5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid. PrepChem.com. Available at: [Link]
Siramshetty, V. B., et al. (2020). Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. Molecular Pharmaceutics. Available at: [Link]
IMR Press. (n.d.). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool. IMR Press. Available at: [Link]
Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Vimta Labs. Available at: [Link]
BioDuro. (n.d.). In Vivo PK and TK. BioDuro. Available at: [Link]
Taylor & Francis Online. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
Serebriyskaya, T., et al. (2024). High-Throughput Physiologically Based Pharmacokinetic Model for Rodent Pharmacokinetics Prediction Using Machine Learning-Predicted Inputs and a Large In Vivo Pharmacokinetics Data Set. Journal of Medicinal Chemistry. Available at: [Link]
Wang, J., et al. (2022). Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration. MDPI. Available at: [Link]
Al-Karmalawy, A. A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Available at: [Link]
A Comprehensive Guide to the Proper Disposal of 5,7-Difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid
This document provides a detailed protocol for the safe handling and proper disposal of 5,7-Difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid. As a fluorinated organic acid, this compound requires specific waste manage...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides a detailed protocol for the safe handling and proper disposal of 5,7-Difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid. As a fluorinated organic acid, this compound requires specific waste management procedures to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety principles.
Disclaimer: This guide is based on the chemical properties inferred from the compound's structural class. The primary and most authoritative source of information is the Safety Data Sheet (SDS) provided by the manufacturer.[1][2] Always review the specific SDS for your material before handling or disposal.
Hazard Assessment and Chemical Profile
Understanding the chemical nature of 5,7-Difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid is fundamental to its safe disposal. Its structure contains two key functional groups that dictate its handling: the halogenated benzofuran core and the carboxylic acid group.
Halogenated Organic Compound: The presence of two fluorine atoms classifies this compound as a halogenated organic.[3] Halogenated wastes are typically managed separately from other organic wastes because they require high-temperature incineration for complete and safe destruction.[3][4]
Acidic Nature: The carboxylic acid group makes the compound acidic. Therefore, it must not be mixed with bases or other incompatible materials to avoid potentially violent reactions.[3]
The table below summarizes the key characteristics and potential hazards, based on data from structurally similar compounds.
Property
Data / Assessment
Rationale & Source
Chemical Classification
Halogenated Organic Acid
Contains fluorine (a halogen) and a carboxylic acid functional group.[3][5]
Physical Form
Solid
Based on related benzofuran carboxylic acid compounds.[6]
Primary Hazards
Skin and Eye Irritation
Similar difluoro- and benzofuran-based carboxylic acids are classified as skin and eye irritants.[7][8][9]
Combustion Hazards
Generation of Hydrogen Fluoride (HF) gas
Upon combustion, fluorinated compounds can produce highly toxic and corrosive HF gas.[7]
Disposal Pathway
Hazardous Waste Incineration
The standard and required disposal method for halogenated organic compounds.[3][7]
Essential Safety Precautions and Personal Protective Equipment (PPE)
Prior to handling the compound for experimentation or disposal, it is imperative to establish a safe working environment.
Operational Safety:
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[10]
Ensure a chemical spill kit equipped with absorbent materials suitable for organic acids is readily accessible.
Clearly designate the work area and label all containers with the full chemical name.[10]
Required Personal Protective Equipment (PPE):
Equipment
Specification
Purpose
Eye Protection
Chemical safety goggles or a face shield
Protects against splashes and dust, preventing serious eye irritation.[7][9]
Protects against incidental contact and contamination of personal clothing.[11]
Step-by-Step Disposal Protocol: Segregation is Key
The cornerstone of proper chemical waste management is rigorous segregation.[1][12] Mixing incompatible waste streams is a significant safety risk and can lead to complex and costly disposal challenges.[5][13] 5,7-Difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid must be disposed of as halogenated organic waste .
Waste Segregation Workflow
The following diagram illustrates the critical decision-making process for segregating this chemical waste.
Caption: Decision workflow for segregating halogenated organic waste.
Waste Collection Procedure
Select the Correct Waste Container: Obtain a dedicated hazardous waste container designated for "Halogenated Organic Waste." [4] These containers are often color-coded (e.g., green or white) by institutional EHS departments.[3][5] The container must be made of a chemically compatible material, such as polyethylene, and be in good condition with a secure, threaded cap.[10][13]
Pre-Label the Container: Before adding any waste, affix a hazardous waste label.[4] The label must include:
The full chemical name(s) of all constituents (no formulas or abbreviations)[4]
The approximate concentration or volume of each component.
The accumulation start date (the date the first drop of waste is added).[12]
Transfer the Waste: Carefully transfer the solid 5,7-Difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid waste into the labeled container. If disposing of a solution, use a funnel to prevent spills.
Keep Container Closed: The container must remain tightly sealed at all times except when actively adding waste.[4][14] This prevents the release of vapors and protects against spills.
Store Appropriately: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12] The SAA should be located at or near the point of generation and under the control of laboratory personnel.[13] Ensure secondary containment is used to capture any potential leaks.
Spill and Emergency Procedures
Accidents require immediate and correct responses to mitigate risks.
For Small Spills:
Alert personnel in the immediate area.
Wearing appropriate PPE, cover the spill with an absorbent material suitable for organic chemicals (e.g., vermiculite or a commercial sorbent).
Carefully sweep or scoop the absorbed material into a plastic bag or other appropriate container.[4][7]
Seal and label the container as "Hazardous Waste" with the name of the spilled chemical and dispose of it in the halogenated organic waste stream.
Clean the spill area thoroughly.
For Large Spills or Uncontrolled Exposures:
Evacuate the laboratory immediately and alert others.[4]
If safe to do so, close the laboratory doors to contain the spill.
Contact your institution's Environmental Health & Safety (EHS) department and/or emergency services. Provide them with the chemical name and any details from the SDS.
Final Disposal and Record-Keeping
The ultimate disposal of hazardous waste must be managed by trained professionals in compliance with all regulations, including the EPA's Resource Conservation and Recovery Act (RCRA).[1][13]
Arrange for Pickup: Once the waste container is full or has reached its institutional time limit for accumulation, submit a chemical waste pickup request to your EHS office.[14]
Documentation: Ensure all paperwork and electronic submissions are completed accurately. Maintaining a clear record of waste generation and disposal is a legal requirement and a cornerstone of a safe laboratory environment.[13]
Partner with Professionals: Your institution will work with a licensed hazardous waste disposal provider who will transport the material for final destruction, typically via high-temperature incineration.[1][7] This is the only environmentally acceptable method for destroying halogenated organic compounds.
By adhering to this protocol, you contribute to a culture of safety, protect the environment, and ensure full regulatory compliance in your research endeavors.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available from: [Link]
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Available from: [Link]
Bucknell University. (2016, April 15). Hazardous Waste Segregation. Available from: [Link]
Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. Available from: [Link]
CP Lab Safety. (2025, July 27). The Greenest Methods for Disposal of Hazardous Lab Chemicals. Available from: [Link]
Chemical Safety. (2019, November 10). Enhance Lab Safety and Productivity with Chemical Management Systems. Available from: [Link]
Resnik, D. B. Environmental and Laboratory Safety. In Responsible Conduct of Research. National Institute of Environmental Health Sciences. Available from: [Link]
Oregon State University, Environmental Health & Safety. Hazardous Waste Reduction. Available from: [Link]
Washington State University, Environmental Health & Safety. Halogenated Solvents. Available from: [Link]
University of Louisville, Department of Environmental Health and Safety. (2025, August 22). Chemical Waste Management: Combining Compatible Used Organic Solvents. Available from: [Link]
Unspecified SDS Provider. (2022, February 8). SDS US. Available from: [Link]
University of North Texas, Risk Management Services. Chapter 7 - Management Procedures For Specific Waste Types. Available from: [Link]
Airgas. (2022, November 18). Safety Data Sheet for 1,1-Difluoroethane. Available from: [Link]